MreB protein
Description
Properties
CAS No. |
149255-61-8 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Synonyms |
MreB protein |
Origin of Product |
United States |
Molecular Architecture and Polymerization Dynamics of Mreb Protein
Structural Homology to Eukaryotic Actin and Divergent Features
MreB shares a conserved three-dimensional structure with actin, characterized by a four-subdomain architecture. cam.ac.ukbiorxiv.org Despite this structural similarity, there are significant differences in their polymerization characteristics and filament architecture. nih.gov While actin forms helical, polar filaments from parallel strands, MreB assembles into straight or curved filaments, often from antiparallel double protofilaments. elifesciences.orgnih.gov
Monomeric Conformation and ATP/GTP Binding Pockets
The MreB monomer possesses a canonical actin fold with four subdomains: IA, IB, IIA, and IIB. biorxiv.org These subdomains create a cleft that serves as the binding pocket for nucleotides, specifically adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP). cam.ac.uknih.gov The binding of these nucleotides is a prerequisite for polymerization. nih.gov The nucleotide-binding pocket is a dynamic region, and its conformation can be influenced by whether it is bound to ATP or its hydrolyzed form, adenosine diphosphate (B83284) (ADP). biorxiv.org Molecular dynamics simulations have shown that an ATP-bound MreB monomer tends to adopt a more "open" conformation compared to the ADP-bound state. biorxiv.org
Protofilament Assembly: Antiparallel Double Filaments vs. Parallel Structures
A key distinguishing feature of MreB filaments is their assembly into antiparallel double protofilaments. elifesciences.orgnih.govnih.govbiorxiv.org This is in stark contrast to eukaryotic actin and other actin-like proteins such as ParM, which form filaments from parallel protofilaments. nih.govrupress.org The antiparallel arrangement means that the two ends of the MreB filament are structurally equivalent, lacking the polarity seen in actin filaments. nih.govrupress.org This antiparallel organization has been confirmed through crystal structures and in vivo cross-linking experiments. elifesciences.org However, some studies have also observed parallel arrangements of protofilaments within larger sheet-like structures formed by certain MreB homologs. royalsocietypublishing.org
Higher-Order Assembly: Formation of Sheets and Bundles
Beyond the fundamental double protofilament, MreB can assemble into more complex, higher-order structures such as sheets and bundles. elifesciences.orgasm.org The formation of these structures can be influenced by various factors, including the specific MreB paralog, nucleotide state, and the presence of lipids. royalsocietypublishing.orgelifesciences.org For instance, MreB from Geobacillus stearothermophilus has been observed to form large sheets in solution, while forming pairs of protofilaments on lipid surfaces. elifesciences.org Similarly, certain MreB paralogs in Spiroplasma have been shown to form sheet structures that contain both parallel and antiparallel protofilament alignments. biorxiv.orgroyalsocietypublishing.org These sheets and bundles are thought to play a role in the organization of the bacterial cytoskeleton and its interaction with the cell membrane. asm.orgpnas.org
Determinants of MreB Protein Polymerization and Stability
The polymerization of MreB into functional filaments is a tightly regulated process, influenced by nucleotide binding, hydrolysis, and the intrinsic stability of the resulting polymers.
Nucleotide Binding and Hydrolysis Dynamics (ATP/GTP)
MreB polymerization is dependent on the binding of either ATP or GTP. nih.govroyalsocietypublishing.orgasm.org The binding of these trinucleotides is thought to induce a conformational change in the MreB monomer that favors polymerization. biorxiv.org Following polymerization, MreB exhibits ATPase activity, hydrolyzing the bound ATP to ADP and inorganic phosphate (B84403) (Pi). nih.govpnas.org This hydrolysis event is not strictly required for filament assembly itself, as MreB can polymerize in the presence of non-hydrolyzable ATP analogs. biorxiv.orgelifesciences.org However, ATP hydrolysis plays a crucial role in regulating filament dynamics, including assembly, disassembly, and membrane binding. biorxiv.orgelifesciences.org The rate of nucleotide hydrolysis and subsequent phosphate release can influence the stability of the filament, with the ADP-bound state generally being less favorable for maintaining the polymeric form. nih.gov
Specific amino acid residues within the nucleotide-binding pocket are critical for catalysis and the conformational changes associated with nucleotide binding and hydrolysis. A highly conserved glutamate (B1630785) residue (e.g., E140 in Caulobacter crescentus MreB) is essential for ATP hydrolysis. royalsocietypublishing.orgfrontiersin.org This residue, along with a conserved threonine, helps to position a water molecule for nucleophilic attack on the γ-phosphate of ATP. royalsocietypublishing.orgbiorxiv.org Mutations in these catalytic residues can impair ATPase activity and affect filament dynamics and function. biorxiv.orgpnas.org For example, mutation of the catalytic glutamate in Spiroplasma citri MreB5 was shown to affect filament formation, bundling, and disassembly. biorxiv.org All-atom molecular dynamics simulations have further revealed that polymerization itself induces a flattening of the MreB subunit, which restructures the nucleotide-binding pocket to promote hydrolysis. pnas.orgnih.gov
| Feature | Description | References |
| Monomer Structure | Four subdomains (IA, IB, IIA, IIB) creating a nucleotide-binding cleft. | biorxiv.org |
| Nucleotide Binding | Requires ATP or GTP for polymerization. | nih.govroyalsocietypublishing.orgasm.org |
| Protofilament Assembly | Primarily forms antiparallel double protofilaments. | elifesciences.orgnih.govnih.govbiorxiv.org |
| Higher-Order Structures | Assembles into sheets and bundles. | biorxiv.orgroyalsocietypublishing.orgelifesciences.orgasm.org |
| ATP Hydrolysis | Occurs after polymerization and regulates filament dynamics. | nih.govbiorxiv.orgelifesciences.orgpnas.org |
| Catalytic Residues | Conserved glutamate and threonine are crucial for ATPase activity. | royalsocietypublishing.orgbiorxiv.orgfrontiersin.org |
Impact of Nucleotide State on Filament Organization and Membrane Binding
The nucleotide state of MreB, specifically whether it is bound to adenosine triphosphate (ATP) or adenosine diphosphate (ADP), plays a pivotal role in regulating its polymerization, filament organization, and interaction with the cell membrane. While MreB can form filaments in the presence of either ATP or GTP, the hydrolysis of these nucleotides is a key driver for dynamic assembly and disassembly, as well as efficient membrane association. elifesciences.org
Studies on MreB from various bacterial species have illuminated the nuanced effects of its nucleotide-bound state. For instance, research on Geobacillus stearothermophilus MreB (MreBGs) has shown that it forms straight pairs of protofilaments on lipid surfaces in the presence of ATP or GTP, but not with ADP, GDP, or non-hydrolyzable ATP analogs. elifesciences.org This suggests that nucleotide hydrolysis is crucial for the membrane binding of MreBGs. elifesciences.org In contrast, filaments of Spiroplasma citri MreB5 (ScMreB5) can assemble independently of the nucleotide state; however, the efficiency of filament formation and their organization through lateral interactions are compromised in ATPase-deficient mutants. nih.govrupress.org This indicates that the catalytic glutamate residue acts as a switch, sensing the ATP-bound state for assembly and assisting in hydrolysis to potentially trigger disassembly. nih.govrupress.org
The nucleotide state also has an allosteric effect on membrane binding. nih.govrupress.org For Thermotoga maritima MreB (TmMreB), membrane binding can occur in a nucleotide-independent manner. nih.gov However, for other MreB homologs, the nucleotide state can influence the conformation of the protein and its affinity for the membrane. researchgate.net For example, ATP binding and hydrolysis in ScMreB5 have been shown to have an allosteric effect on membrane binding, as observed through differential liposome (B1194612) binding assays. nih.govrupress.org Molecular dynamics simulations have further revealed that ATP-bound MreB filaments are significantly more curved than their ADP-bound counterparts, suggesting that the nucleotide state can directly influence the filament's mechanical properties and its interaction with the curved membrane surface. pnas.org
The critical concentration for MreB polymerization is also influenced by the bound nucleotide. For TmMreB, the critical concentration for ATP-bound MreB is approximately 500 nM at 20°C, while GTP-bound MreB has a slightly higher critical concentration. nih.gov The critical concentration for ADP-bound MreB is significantly higher, at around 1700 nM, indicating that polymerization is less favorable in the ADP-bound state. nih.gov
| MreB Homolog | Nucleotide Requirement for Polymerization | Effect of Nucleotide State on Membrane Binding | Key Findings |
| Geobacillus stearothermophilus MreB (MreBGs) | Requires ATP or GTP; no polymerization with ADP, GDP, or non-hydrolyzable ATP analogs. elifesciences.org | Nucleotide hydrolysis drives membrane binding. elifesciences.org | Forms straight pairs of protofilaments on lipid surfaces. elifesciences.org |
| Spiroplasma citri MreB5 (ScMreB5) | Assembles independently of the nucleotide state, but efficiency and organization are affected. nih.govrupress.org | Allosteric effect of ATP binding and hydrolysis on membrane binding. nih.govrupress.org | Catalytic glutamate acts as a switch for assembly and disassembly. nih.govrupress.org |
| Thermotoga maritima MreB (TmMreB) | Requires a bound purine (B94841) nucleotide (ATP or GTP). nih.gov | Can bind to membranes in a nucleotide-independent manner. nih.gov | Critical concentration for polymerization is lower for ATP-bound MreB than for ADP-bound MreB. nih.gov |
| Escherichia coli MreB (EcMreB) | Assembles into filaments in the presence of ATP or GTP. nih.gov | Membrane binding is mediated by an N-terminal amphipathic helix. nih.gov | The nucleotide state may influence filament dynamics and interactions with other proteins. researchgate.net |
Lipid and Membrane Interactions in this compound Assembly
The association of MreB with the cell membrane is a fundamental aspect of its function in bacterial cell shape determination. This interaction is mediated by specific structural features within the this compound that allow it to directly bind to and organize on the lipid bilayer.
N-Terminal Amphipathic Helices and Hydrophobic Loops
MreB proteins employ distinct mechanisms for membrane anchoring, which can vary between different bacterial species. A common feature in many Gram-negative bacteria, such as Escherichia coli, is the presence of an N-terminal amphipathic helix. nih.govnih.gov This helix is both necessary and sufficient for membrane binding and is crucial for the proper function of MreB in vivo. elifesciences.orgnih.gov While this N-terminal extension is not required for the polymerization of MreB in vitro, its hydrophobic nature is thought to contribute significantly to the membrane binding energy. elifesciences.orgnih.gov Interestingly, a systematic search has revealed that these N-terminal amphipathic helices are a conserved feature primarily within the Proteobacteria phylum and are largely absent in Firmicutes and Bacteroidetes. elifesciences.org
In contrast, MreB from other bacteria, including Thermotoga maritima and Spiroplasma citri, lack this N-terminal helix and instead utilize a small, protruding hydrophobic loop for membrane insertion. elifesciences.orgnih.gov This loop, located in domain IA of the MreB structure, contains hydrophobic residues that directly interact with the lipid bilayer. elifesciences.orgnih.gov In some cases, such as with MreB from Geobacillus stearothermophilus, membrane anchoring is mediated by two spatially close, short hydrophobic sequences in conjunction with electrostatic interactions. elifesciences.org Furthermore, some MreB homologs, like ScMreB5, possess an acidic C-terminal tail that contributes to membrane interaction through charge-based mechanisms. elifesciences.org
| Bacterial Species | Membrane Binding Motif | Location of Motif | Key Characteristics |
| Escherichia coli (Gram-negative) | N-terminal amphipathic helix nih.govnih.gov | N-terminus nih.gov | Necessary and sufficient for membrane binding; conserved in Proteobacteria. elifesciences.orgnih.gov |
| Thermotoga maritima | Hydrophobic membrane insertion loop nih.gov | Domain IA nih.gov | A small loop containing hydrophobic residues. nih.gov |
| Geobacillus stearothermophilus (Gram-positive) | Two short hydrophobic sequences elifesciences.org | Spatially close within the structure elifesciences.org | Works in conjunction with electrostatic interactions for membrane anchoring. elifesciences.org |
| Spiroplasma citri | Small hydrophobic loop and acidic C-terminal tail elifesciences.org | Protrudes from the monomeric structure; C-terminus elifesciences.org | The hydrophobic loop mediates membrane binding, and the C-terminal tail contributes through charge-based interactions. elifesciences.org |
| Bacillus subtilis | Not predicted to have an N-terminal amphipathic helix. elifesciences.org | N/A | Likely utilizes other mechanisms for membrane association. |
| Chlamydia trachomatis | Conserved amphipathic helix and an extended N-terminal region nih.govbiorxiv.org | N-terminus nih.govbiorxiv.org | The extended N-terminal region is unique to chlamydial MreB and is crucial for its localization and interactions. nih.govbiorxiv.org |
Induction and Sensing of Membrane Curvature
MreB filaments not only bind to the membrane but also have the remarkable ability to both sense and induce membrane curvature. nih.govnih.govnih.gov This property is critical for its role in establishing and maintaining the rod shape of many bacteria. uniprot.org Purified TmMreB, when assembled into double filaments on a membrane surface, can induce negative curvature in vesicles. nih.gov This suggests that MreB filaments can actively remodel the membrane.
The ability of MreB to sense membrane curvature allows it to localize to specific regions of the cell. nih.gov It is proposed that MreB filaments preferentially bind and orient along the direction of the largest membrane curvature. nih.gov This intrinsic curvature sensing may be a purely physical mechanism, where the mechanical properties of the filament favor alignment with the geometry of the membrane. nih.gov Different nucleotide states of MreB may lead to distinct filament conformations with varying capabilities to bind to specific curvatures, thus contributing to the sensing of membrane curvature. rupress.org
Furthermore, MreB has been shown to organize the bacterial cell membrane by creating regions of increased fluidity. uva.nl This influence on membrane organization and fluidity may explain how the active movement of MreB can stimulate the diffusion of other membrane proteins. uniprot.orguva.nl This interplay between MreB, membrane curvature, and lipid organization highlights the complex and dynamic nature of the bacterial cytoskeleton's interaction with the cell envelope.
Influence of Divalent Cations on Polymerization
The polymerization of MreB is significantly influenced by the presence of divalent cations, such as magnesium (Mg2+) and calcium (Ca2+). These ions are generally required for the efficient polymerization of MreB in vitro. pnas.orgnih.govnih.gov
Studies on TmMreB have shown that polymerization is strongly favored in the presence of millimolar concentrations of divalent cations. nih.gov Both Ca2+ and Mg2+ have a similar quantitative effect, reaching approximately 80% of their maximal stimulatory effect at a concentration of 0.5 mM, with no further increase observed between 1 mM and 5 mM. nih.gov The requirement for a divalent cation is thought to be related to the stabilization of the bound nucleotide within the MreB monomer. pnas.org
In the case of Bacillus subtilis MreB and its paralogs, the addition of divalent magnesium and calcium ions leads to the formation of highly disordered sheets of filaments. nih.gov This suggests that divalent cations promote not only longitudinal polymerization but also lateral interactions between filaments. Conversely, monovalent ions have been shown to have a negative effect on filament formation, suggesting that the intracellular concentration of ions like potassium could be an important factor in regulating the extent of MreB polymerization in vivo. nih.gov The polymerization of MreB is a multifaceted process, with divalent cations playing a crucial role in promoting the assembly of filaments. nih.govnih.gov
| Cation | Effect on MreB Polymerization | Concentration Dependence | Proposed Mechanism |
| Magnesium (Mg2+) | Strongly favors polymerization. nih.govnih.gov | Maximal stimulatory effect reached at ~0.5 mM for TmMreB. nih.gov | Stabilizes the bound nucleotide. pnas.org |
| Calcium (Ca2+) | Strongly favors polymerization. nih.govnih.gov | Similar to Mg2+, with maximal effect at ~0.5 mM for TmMreB. nih.gov | Likely also involved in stabilizing the bound nucleotide. |
| Monovalent Cations (e.g., K+) | Inhibit polymerization. nih.gov | High concentrations are inhibitory. nih.gov | May counteract the extensive formation and splitting of filaments in vivo. nih.gov |
Subcellular Localization and Dynamic Behavior of Mreb Protein
Spatial Distribution within the Bacterial Cytoplasm
MreB's position within the cell is not random; it is precisely controlled to direct the machinery responsible for peptidoglycan synthesis. This localization is crucial for maintaining the elongated, rod-like morphology of the bacterium.
MreB is a cytoplasmic protein that associates with the inner leaflet of the cytoplasmic membrane. nih.gov This membrane association is a critical feature of its function, as it positions the protein to interact with the cell wall synthesis machinery. The interaction with the membrane is not static and can be regulated by the availability of lipid-linked peptidoglycan precursors. h1.co Depletion of these precursors can lead to the disassembly of MreB filaments from the membrane into the cytoplasm. h1.conih.gov This suggests that MreB's membrane association is an actively regulated process, allowing the cell to coordinate cell wall synthesis with the availability of building blocks. The bitopic membrane protein RodZ is also implicated in the proper assembly and localization of MreB at the membrane. elifesciences.org
Early studies using fluorescence microscopy suggested that MreB forms long, helical filaments that span the length of the cell. nih.govresearchgate.net However, more recent research using advanced imaging techniques, such as total internal reflection fluorescence microscopy (TIRF), has revealed a more complex and dynamic localization. MreB is now understood to assemble into discrete patches or short filaments that are distributed along the cell's periphery. h1.coh1.co These structures can appear as puncta, larger patches, or short, interwoven filaments. nih.govresearchgate.net In Escherichia coli, MreB has been observed to localize in extended coils, intertwined double helices, and band-like structures. nih.gov In Caulobacter crescentus, MreB can form a band-like structure at the division site in predivisional cells. nih.gov The organization of MreB can vary between different bacterial species and even within a population of the same species, likely reflecting different stages of the cell cycle. nih.gov
A defining characteristic of MreB's spatial distribution is its exclusion from the cell poles in rod-shaped bacteria like Escherichia coli. h1.co MreB predominantly localizes to the cylindrical part of the cell, which is essential for bidirectional growth. This exclusion is mediated by the enrichment of anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, at the cell poles. h1.co These lipids preferentially interact with monomeric MreB, effectively preventing the assembly of MreB filaments in these regions. h1.co
Furthermore, MreB demonstrates a preference for localizing to specific regions of membrane curvature. It preferentially accumulates in areas of negative Gaussian curvature, which correspond to the flatter regions along the long axis of the cell, and is depleted from areas of positive curvature, such as the cell poles. nih.govpnas.org This curvature-sensing ability allows MreB to direct cell wall growth to straighten any local bends and maintain a uniform cylindrical shape. pnas.org The bitopic membrane protein RodZ has been shown to modulate this curvature-based localization of MreB. uni-goettingen.de
| Localization Feature | Description | Key Regulatory Factors |
| Membrane Association | Associates with the inner surface of the cytoplasmic membrane. | Lipid-linked peptidoglycan precursors, RodZ |
| Localization Patterns | Forms punctate, patch-like, and short filamentous structures. | Cell cycle stage |
| Polar Exclusion | Largely absent from the cell poles. | Anionic phospholipids (phosphatidylglycerol, cardiolipin) |
| Curvature Preference | Enriched in regions of negative Gaussian curvature. | Intrinsic properties of MreB filaments, RodZ |
Mechanisms of MreB Protein Movement and Filament Dynamics
The MreB cytoskeleton is not a static scaffold but a highly dynamic system. The movement of MreB filaments is a key aspect of its function in guiding cell wall synthesis.
MreB filaments exhibit a characteristic circumferential motion, rotating around the long axis of the cell, perpendicular to the direction of cell elongation. nih.govnih.govpnas.org This movement is persistent and has been observed in various bacterial species, including Escherichia coli and Bacillus subtilis. nih.govnih.gov This rotational movement is thought to ensure the even distribution of new peptidoglycan insertion sites across the cell surface, which is necessary to maintain a uniform cell diameter and robust rod shape during growth. nih.govpnas.org The motion is not a coordinated global rotation of a single helical structure but rather the independent movement of numerous small patches or filaments. h1.coh1.co
A pivotal discovery in understanding MreB dynamics is that its movement is not driven by its own polymerization, a process akin to treadmilling in eukaryotic actin. nih.govnih.govpnas.org Instead, the circumferential motion of MreB is powered by the activity of the cell wall synthesis machinery. nih.govh1.conih.gov When cell wall synthesis is inhibited, either through the depletion of precursors or the action of antibiotics, the movement of MreB filaments ceases. nih.govh1.conih.gov This indicates that MreB is part of a larger, mobile complex, often referred to as the elongasome, and is essentially "pulled" along the inner membrane by the active process of peptidoglycan synthesis in the periplasm. nih.gov The transmembrane protein RodZ acts as a crucial linker, coupling the cytoplasmic MreB filaments to the periplasmic cell wall synthesis enzymes. pnas.org
Inhibition of cell wall synthesis not only halts MreB movement but can also lead to the disassembly of MreB filaments from the membrane. nih.govnih.gov This provides a feedback mechanism where the status of cell wall synthesis directly influences the localization and dynamics of its primary spatial regulator.
| Dynamic Behavior | Driving Force | Significance |
| Circumferential Motion | Cell wall synthesis activity | Ensures uniform insertion of new peptidoglycan for consistent cell width. |
| Filament Dynamics | Assembly is dependent on membrane association; disassembly can be triggered by inhibition of cell wall synthesis. | Allows the cell to rapidly respond to changes in the availability of cell wall precursors. |
Continuous Remodeling and Treadmilling Dynamics
The MreB cytoskeleton is not a static structure but undergoes constant remodeling, a process critical for its function in directing cell wall synthesis and maintaining cell shape. This dynamic behavior is characterized by the movement and turnover of MreB filaments. In many bacteria, MreB assembles into filamentous structures that are associated with the inner leaflet of the cytoplasmic membrane. nih.govnih.gov These filaments are not necessarily continuous helices spanning the entire cell but can exist as shorter filaments or discrete patches that move processively. nih.govuni-muenchen.de
One of the key dynamic properties of MreB is treadmilling, a phenomenon where monomers are preferentially added to one end of a filament and removed from the other. This results in the directional movement of individual MreB molecules through the filament. stanford.edu In Caulobacter crescentus, single molecules of MreB have been observed to move at an average speed of approximately 6.0 ± 0.2 nm/s, providing evidence for this actin-like treadmilling behavior in vivo. stanford.edu This treadmilling is thought to be an intrinsic property of MreB filaments and can occur independently of motor proteins. aps.orgarxiv.org Theoretical models suggest that the bundled MreB protofilaments exist in a dynamical steady-state and undergo constant advection as subunits treadmill. aps.org
However, the dynamics of MreB are complex and can vary between bacterial species. In Escherichia coli, MreB structures have been shown to rotate persistently around the long axis of the cell. nih.gov Interestingly, this rotation is not driven by MreB's own polymerization or treadmilling but is dependent on the activity of the cell-wall synthesis machinery. nih.gov This suggests a model where the cell wall synthetic machinery acts as a motor that moves the MreB cytoskeleton. nih.gov In Bacillus subtilis, MreB, along with its homologs Mbl and MreBH, forms discrete, motile patches rather than extended helical structures. uni-muenchen.de The motility of these patches is also linked to cell wall synthesis, but research has indicated that treadmilling of the MreB filaments themselves does not drive this movement. uni-muenchen.de Super-resolution microscopy has revealed that MreB filaments in B. subtilis can be up to 3.4 µm in length and move at a maximal speed of 85 nm/s. nih.gov The loss of ATPase activity in MreB leads to the formation of extended, static filaments, highlighting the importance of nucleotide hydrolysis in its dynamic remodeling. nih.gov
| Organism | Observed MreB Dynamic Behavior | Key Findings | Reference |
|---|---|---|---|
| Caulobacter crescentus | Single-molecule treadmilling | Monomers exhibit directional movement through filaments at an average speed of 6.0 ± 0.2 nm/s. | stanford.edu |
| Escherichia coli | Persistent rotation around the cell's long axis | Rotation is driven by cell-wall synthesis, not MreB polymerization. | nih.gov |
| Bacillus subtilis | Movement of discrete patches | Filaments can reach up to 3.4 µm in length and move at speeds up to 85 nm/s; motility is linked to cell wall synthesis, but not driven by MreB treadmilling. | nih.govuni-muenchen.de |
Regulation of this compound Spatiotemporal Organization
The precise localization and dynamic behavior of MreB are tightly regulated to ensure proper cell morphogenesis. This regulation occurs at multiple levels, involving interactions with membrane-organizing systems and responses to both genetic and environmental cues.
Role of Membrane-Organizing Systems (e.g., Sec System)
The spatiotemporal organization of the MreB cytoskeleton is critically dependent on its interaction with the cell membrane and associated protein systems. The Sec protein translocation system, particularly the motor protein SecA, has been identified as a key factor in the proper localization of MreB. plos.orghuji.ac.il In E. coli cells with impaired SecA function, MreB becomes mislocalized, accumulating at irregular sites. plos.orghuji.ac.il This mislocalization disrupts MreB-coordinated processes like cell wall synthesis and cell division, leading to the formation of aberrant membrane invaginations. plos.orghuji.ac.il The dependence of MreB localization on the Sec system appears to be a conserved mechanism in bacteria, as it has also been observed in C. crescentus. plos.orghuji.ac.il The proper targeting of MreB to the membrane is facilitated by its membrane-anchor protein, RodZ, and this process is compromised in the absence of a functional SecA. plos.org
Beyond the Sec system, the local biophysical properties of the cell membrane also play a significant role. MreB filaments have been shown to influence the organization of the membrane by creating specific regions with increased fluidity. researchgate.net Conversely, the membrane environment affects MreB's localization. In B. subtilis, MreB binding is enhanced in more fluid membrane regions and is also regulated by the presence of lipid-linked cell wall precursors. nih.gov This interplay creates a feedback loop where MreB both responds to and shapes the organization of the cell membrane. researchgate.netnih.gov
Genetic and Environmental Influences on this compound Localization
The localization of MreB is not static throughout the bacterial life cycle and can be significantly altered by both genetic programs and environmental conditions. A prime example of this is seen in Bacillus subtilis, where MreB expression and localization are dependent on the growth phase. plos.org During exponential growth, MreB is highly expressed and forms motile patches that direct sidewall elongation. plos.org However, upon entering stationary phase, its expression decreases. plos.org In cells that develop genetic competence, a specific stationary phase adaptation, the expression of mreB is reactivated by the central competence regulator, ComK. plos.org In these competent cells, MreB relocalizes to the cell poles in a complex with the competence protein ComGA, which is thought to sequester MreB to inhibit cell elongation. plos.org
Environmental factors also exert a strong influence on MreB organization. The relative expression levels of MreB and its key interacting partner, RodZ, change in response to variations in growth rate. biorxiv.org In E. coli, the concentration of RodZ modulates the curvature-based localization of MreB, thereby influencing cell width. biorxiv.org High concentrations of certain ions, such as magnesium, can suppress the morphological defects caused by MreB overexpression, suggesting a role for the ionic environment in the stability and function of the MreB cytoskeleton. nih.gov Furthermore, physical constraints and cell geometry are important determinants of MreB localization. MreB filaments show a preference for localizing to regions of the cell with specific curvatures, a phenomenon that can be influenced by mechanical confinement. nih.gov The availability of specific lipids, such as glucolipids in B. subtilis, is also necessary for the normal localization of MreB; in their absence, MreB forms irregular clusters. uni-goettingen.de
| Factor | Type | Organism | Effect on MreB Localization | Reference |
|---|---|---|---|---|
| ComK | Genetic | Bacillus subtilis | Reactivates mreB expression during competence; MreB relocalizes to cell poles with ComGA. | plos.org |
| RodZ | Genetic | Escherichia coli | Regulates MreB localization based on cell curvature; relative expression to MreB changes with growth rate. | biorxiv.org |
| Growth Phase | Environmental | Bacillus subtilis | Expression and localization are high and dynamic during exponential growth, but altered in stationary phase/competence. | plos.org |
| Magnesium | Environmental | Vibrio parahaemolyticus | Suppresses morphological distortions caused by MreB overexpression. | nih.gov |
| Cell Curvature/Mechanical Confinement | Environmental | Escherichia coli | MreB preferentially localizes to regions of specific inward curvature. | nih.gov |
| Glucolipids | Environmental/Metabolic | Bacillus subtilis | Absence leads to the formation of irregular MreB clusters. | uni-goettingen.de |
Interactions of Mreb Protein with Bacterial Cellular Machinery
MreB Protein as a Scaffold for Cell Wall Synthesis
MreB acts as a dynamic scaffold, organizing the spatial and temporal assembly of the peptidoglycan (PG) synthesis machinery. researchgate.netembopress.orgmicropspbgmu.ru In many rod-shaped bacteria, MreB forms filamentous structures that associate with the inner membrane. nih.govelifesciences.org These filaments are not static; they exhibit rotational movement around the cell's circumference, a motion that is dependent on cell wall synthesis itself rather than MreB polymerization. embopress.orgnih.gov This dynamic behavior is thought to guide the insertion of new PG material into the lateral walls, ensuring the maintenance of a uniform rod shape during growth. nih.govpnas.org
Direct and Indirect Interactions with Peptidoglycan Biosynthetic Enzymes
MreB's role as a scaffold is facilitated by its direct and indirect interactions with a suite of enzymes involved in PG biosynthesis. These interactions ensure that the synthesis of PG precursors in the cytoplasm is coordinated with their polymerization and insertion into the cell wall in the periplasm. embopress.orgmicropspbgmu.ru
Penicillin-binding proteins (PBPs) are a diverse group of enzymes essential for the final steps of PG synthesis, including transglycosylation and transpeptidation. wikipedia.org MreB has been shown to interact with several PBPs, effectively recruiting them to the sites of cell wall elongation. embopress.orgresearchgate.net For instance, in Caulobacter crescentus, the localization of PBP2, an elongation-specific PBP, is dependent on the presence of MreB spirals. pnas.orgnih.gov Similarly, in Bacillus subtilis, the cell wall synthesis components Pbp2A and PbpH move in a manner dependent on MreB. embopress.orgnih.gov Some low-molecular-weight PBPs associate with the MreB cytoskeleton and follow its rotation, leading to the oriented insertion of peptidoglycan during cell growth. wikipedia.org This interaction is crucial for coordinating the activity of the PG synthesis machinery with the cytoskeletal framework. pnas.org In Escherichia coli, MreB is involved in the transfer of PBP1B and PBP2 to the divisome, the protein complex responsible for cell division, highlighting a link between cell elongation and division. embopress.org
RodA is a crucial glycosyltransferase that works in concert with class B PBPs to synthesize the glycan strands of PG. researchgate.netnih.gov MreB directly influences the sites of cell wall insertion by associating with and guiding the Rod complex, which includes RodA. researchgate.net In B. subtilis, RodA has been observed to move in discrete patches along with MreB, further supporting a direct link between the cytoskeleton and the PG synthesis machinery. embopress.orguni-muenchen.de The motion of RodA molecules is dynamic, switching between free diffusion and slow movement, indicating a transient interaction with the PG synthesis complex organized by MreB. researchgate.net
The Mur enzymes (MurA-MurF) catalyze the cytoplasmic steps of PG precursor synthesis. nih.govnih.gov There is evidence suggesting that these enzymes are also associated with MreB. embopress.org For instance, in B. subtilis, a protein required for the synthesis of an essential PG precursor component, DapI, has been shown to physically interact with MreB. researchgate.net Furthermore, studies in E. coli have demonstrated interactions between MreB and MurG, an enzyme involved in the synthesis of Lipid II, the immediate precursor for PG polymerization. nih.govscientificarchives.com This association suggests that MreB may organize the cytoplasmic steps of PG synthesis to efficiently supply precursors to the membrane-embedded synthesis machinery. researchgate.net
| Interacting Protein | Function | Organism |
| PBP2 | Transpeptidase involved in cell elongation. | E. coli, C. crescentus |
| PBP1A/PBP1B | Bifunctional peptidoglycan synthases. | E. coli |
| Pbp2A/PbpH | Transpeptidases involved in cell wall synthesis. | B. subtilis |
| RodA | Glycosyltransferase in the Rod complex. | E. coli, B. subtilis |
| MurG | Lipid II synthesis enzyme. | E. coli |
| MurD, MurE, MurF | Cytoplasmic peptidoglycan precursor synthesis enzymes. | E. coli |
| DapI (YkuR) | Involved in m-DAP synthesis (peptidoglycan precursor). | B. subtilis |
Formation and Function of the Elongasome Complex
The elongasome is a multi-protein complex responsible for the synthesis of the cylindrical portion of the bacterial cell wall. researchgate.netscientificarchives.com MreB is a central organizer of this complex, ensuring the coordinated action of its various components. biorxiv.orgplos.org
MreC and MreD are membrane proteins that are crucial for rod shape determination and are often encoded in the same operon as MreB. embopress.orgasm.org MreC has a large periplasmic domain and is thought to link the cytoplasmic MreB cytoskeleton to the periplasmic PG synthesis machinery. embopress.orgbiorxiv.org Bacterial two-hybrid analysis has shown that MreB interacts with MreC but not directly with MreD. nih.govplos.org MreC, in turn, interacts with PBP2, and this interaction is thought to activate PBP2's enzymatic activity. nih.govnih.gov MreD appears to modulate this interaction, with the balance between MreC and MreD controlling PBP2 activity. nih.govnih.gov
RodZ is another integral membrane protein that directly interacts with MreB and is essential for maintaining a rod shape. embopress.orgnih.gov The cytoplasmic domain of RodZ binds to MreB, tethering the MreB filament to the inner membrane. nih.gov The periplasmic domain of RodZ interacts with other components of the elongasome, including MreC, PBP2, and RodA, effectively acting as a linker between the cytoskeleton and the cell wall synthesis machinery. nih.govpnas.org The interaction between MreB and RodZ is critical for the rotational movement of MreB and for robust morphogenesis. pnas.org
| Interacting Protein | Location | Function in Elongasome |
| MreC | Bitopic membrane protein | Links MreB to periplasmic PG synthesis machinery; interacts with MreB, MreD, PBP2, and RodZ. nih.govembopress.orgnih.gov |
| MreD | Integral membrane protein | Modulates the MreC-PBP2 interaction. nih.govnih.gov |
| RodZ | Bitopic membrane protein | Tethers MreB to the membrane; links MreB to MreC, PBP2, and RodA. nih.govnih.govpnas.org |
Role in Wall Teichoic Acid Synthesis (Gram-Positive Bacteria)
In Gram-positive bacteria, the cell wall is a thick structure composed of peptidoglycan (PG) and anionic polymers, such as wall teichoic acids (WTAs). MreB is implicated in coordinating the synthesis and insertion of these major cell wall components. embopress.orgembopress.org
Research in Bacillus subtilis has revealed that the MreB cytoskeleton is associated with the spatial regulation of not only PG synthesis but also WTA synthesis. embopress.org This coordination is thought to be mediated by direct or indirect interactions with the enzymes responsible for WTA production. Evidence suggests that several enzymes involved in both PG and WTA synthesis exhibit a helical localization pattern similar to that of MreB filaments. embopress.org
A key discovery was the identification of the LytR-Cps2A-Psr (LCP) protein family as the enzymes that catalyze the final step of WTA synthesis: the transfer of the completed polymer from its lipid carrier to the peptidoglycan. embopress.org Studies have shown that these LCP proteins are found in association with the MreB cytoskeleton, suggesting that MreB helps to organize the sites where WTA is attached to the cell wall. embopress.org Furthermore, analyses have identified several WTA synthesis proteins (TagD, TagE, TagF, TagH, TagT, TagU, TagV) in complexes with MreB isoforms (MreB, Mbl, MreBH) through cross-linking studies. asm.org This reinforces the model where MreB acts as a scaffold, bringing together the enzymatic machinery for both PG and WTA synthesis to ensure coordinated cell wall expansion. embopress.org
However, the precise nature of this control is still under investigation. Some studies have shown that while WTA synthesis enzymes like TagB, F, G, H, and O localize in a helical pattern similar to MreB, the disruption of a single mreB homolog in B. subtilis did not significantly alter this localization pattern, suggesting a more complex regulatory mechanism may be at play. asm.orgnih.gov It has been proposed that other cell shape-determining proteins, MreC and MreD, which interact with MreB, may also play a role in positioning the WTA synthesis machinery. nih.govnih.gov
| Interacting Protein Family | Function in WTA Synthesis | Observed Association with MreB |
| LytR-Cps2A-Psr (LCP) | Catalyze the final attachment of WTA to peptidoglycan. embopress.org | Found in association with the MreB cytoskeleton. embopress.org |
| Tag Proteins (e.g., TagD, F, H) | Involved in various steps of the WTA precursor synthesis pathway. asm.org | Identified in cross-linked complexes with MreB isoforms. asm.org |
| MreC/MreD | Cell shape determinants, thought to organize cell wall synthesis machinery. nih.govnih.gov | Interact with Tag proteins, potentially linking them to the MreB complex. nih.govnih.gov |
This compound Involvement in Cell Division Processes
MreB's role extends to the critical process of bacterial cell division, where it coordinates with the tubulin homolog, FtsZ, to ensure the fidelity of septation and cell separation. While lateral cell wall growth is directed by the MreB-containing elongasome, division is orchestrated by the FtsZ-based divisome. researchgate.netelifesciences.org
Direct Interaction with the Tubulin Homolog FtsZ
A direct physical interaction between MreB and FtsZ has been demonstrated, providing a molecular link between cell elongation and cell division. embopress.orgnih.gov Studies in Escherichia coli have shown that MreB colocalizes with FtsZ at the mid-cell division site. nih.govembopress.org Time-lapse microscopy has revealed that MreB is recruited to the FtsZ ring (Z-ring) early in the division process and remains associated with it throughout constriction. embopress.orgembopress.org
This interaction is not merely spatial but is functionally critical. Bacterial two-hybrid assays have confirmed a direct binding between the two proteins, and specific mutations in MreB can disrupt this interaction, leading to severe cell division defects. apsnet.orgmdpi.com This direct link is essential for coupling the activities of the elongasome and the divisome. embopress.orgnih.gov
Regulation of Z-Ring Contraction and Divisome Maturation
The Z-ring, a polymer of FtsZ filaments, forms at the future division site but does not immediately constrict. nih.govnih.gov The transition from a stable Z-ring to a constricting one that leads to septal synthesis is a key regulatory step. Research has shown that the direct interaction between MreB and FtsZ is a crucial trigger for this transition. embopress.orgnih.govembopress.org
In the absence of a functional MreB-FtsZ interaction, Z-ring constriction is blocked, and the divisome fails to mature properly. nih.govembopress.org Divisome maturation involves the sequential recruitment of numerous proteins to the Z-ring. MreB's role appears to be facilitating the transfer of specific cell wall biosynthetic enzymes from the lateral elongation machinery to the developing divisome at the mid-cell. embopress.orgnih.gov This recruitment step is a prerequisite for the initiation of septal peptidoglycan synthesis and subsequent Z-ring contraction. embopress.org Therefore, MreB acts as a regulatory checkpoint, ensuring that cell elongation is properly coordinated with the onset of division. nih.gov
Coordination of Lateral Elongation and Septal Synthesis
The bacterial cell cycle requires a seamless transition from longitudinal growth (elongation) to septal growth (division). MreB is central to this coordination. It organizes the elongasome complex, which directs peptidoglycan synthesis along the cylindrical part of the cell. researchgate.netelifesciences.org As the cell prepares to divide, MreB's interaction with FtsZ facilitates the timely relocalization of key peptidoglycan synthesis enzymes to the septum. nih.govnih.gov
Studies have identified specific penicillin-binding proteins (PBPs), such as PBP2, as components that are transferred from the MreB-associated elongasome to the FtsZ-based divisome. nih.govembopress.org This transfer is dependent on the MreB-FtsZ interaction and is essential to provide the enzymatic activities needed for building the new cell wall at the septum. embopress.orgnih.gov In this way, MreB ensures that the machinery for lateral wall synthesis is effectively repurposed for septal synthesis at the correct time and place in the cell cycle, preventing conflicts between the two processes and ensuring the integrity of the cell envelope during division. embopress.orgasm.org
Roles in Other Essential Bacterial Processes
Chromosome Segregation and Nucleoid Organization
Beyond its roles in morphogenesis and division, MreB is also critically involved in the organization and segregation of the bacterial chromosome. nih.gov In many bacteria, MreB filaments form helical structures that span the length of the cell, providing a scaffold that contributes to the proper positioning and partitioning of genetic material. nih.gov
Research in Caulobacter crescentus and E. coli has shown that MreB plays a specific role in the early stages of chromosome segregation, particularly in the separation of newly replicated origins of replication (oriC). nih.govasm.org MreB appears to interact, either directly or indirectly, with origin-proximal DNA regions and facilitates their movement to opposite cell poles. asm.org Disruption of MreB function, for instance with the inhibitor A22, blocks this initial origin separation without affecting the segregation of the rest of the chromosome, indicating a specialized role. asm.org
| Process | Role of MreB | Key Interacting Partners/Factors |
| Origin Segregation | Actively separates newly replicated chromosome origins to opposite cell poles. nih.govasm.org | Origin-proximal DNA regions. asm.org |
| Nucleoid Organization | Forms a scaffold that helps structure and position the bacterial nucleoid. embopress.org | RNA Polymerase. nih.gov |
| Chromosome Partitioning | Contributes to the overall process of moving chromosomes into daughter cells. | Topoisomerase IV (in E. coli). nih.gov |
Cell Polarity Establishment and Maintenance
Cell polarity, the asymmetric distribution of cellular components, is fundamental for the proper function and development of many bacteria. The MreB cytoskeleton is a key player in establishing and maintaining this polarity.
In rod-shaped bacteria like Escherichia coli and Bacillus subtilis, MreB forms helical filaments that are essential for polarized cell growth. embopress.org These filaments guide the machinery responsible for peptidoglycan synthesis, ensuring that the cell elongates along its long axis while maintaining a consistent diameter. embopress.orgplos.org In Caulobacter crescentus, MreB's role in polarity is particularly evident. It organizes into a dynamic spiral that is crucial for the correct polar localization of regulatory proteins and the chromosomal origin. pnas.orgnih.gov Depletion or overexpression of MreB in C. crescentus disrupts this localization, leading to defects in cell polarity. pnas.orgnih.gov
Research in E. coli has shown that MreB is typically excluded from the cell poles, localizing densely in the cylindrical part of the cell. nih.gov This exclusion is mediated by anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which are enriched at the poles and preferentially interact with monomeric MreB over assembled filaments. nih.gov This interaction effectively prevents MreB polymerization at the poles, creating MreB-free zones that define the sites of polar growth. nih.gov Artificial localization of MreB to the cell poles can induce the formation of an ectopic pole, demonstrating its direct role in defining polar growth zones. nih.gov
The dynamic rearrangement of the MreB cytoskeleton throughout the cell cycle is also critical for maintaining polarity. pnas.org In C. crescentus, MreB localization changes from a spiral to a ring-like structure at the division plane, contributing to the asymmetric division that produces two distinct daughter cells. embopress.org This dynamic behavior underscores the integral role of MreB in orchestrating the spatial and temporal organization of the cell.
| Bacterium | Role of MreB in Cell Polarity | Key Findings |
| Escherichia coli | Excluded from poles to define polar growth zones. | Anionic phospholipids at poles prevent MreB assembly. nih.gov |
| Bacillus subtilis | Guides polarized cell wall synthesis for elongation. embopress.org | MreB filaments direct peptidoglycan synthesis machinery. plos.org |
| Caulobacter crescentus | Mediates global cell polarity. pnas.orgnih.gov | Organizes into a dynamic spiral to localize regulatory proteins. embopress.orgpnas.org |
| Shigella flexneri | Promotes polar positioning of IcsA for actin tail formation. biologists.com | MreB relocalizes to the cell pole, preceding IcsA accumulation. biologists.com |
Specific Protein Localization (e.g., Pilus-associated proteins, Motility Complexes)
The MreB cytoskeleton acts as a scaffold for the proper localization of various proteins and protein complexes, including those involved in motility and pilus assembly.
In the gliding bacterium Myxococcus xanthus, MreB is essential for the localization of motility complexes. nih.govnih.gov It interacts with the small GTPase MglA, which in its GTP-bound state, directs the assembly of the Agl-Glt motility machinery at focal adhesion sites. pnas.orgrupress.org The MreB cytoskeleton provides the track along which these motility complexes move. oup.com Inhibition of MreB polymerization leads to the dispersal of motility protein clusters, such as AglZ and FrzS, and a loss of motility, highlighting the direct role of MreB in positioning these complexes. nih.govnih.govresearchgate.net
MreB also plays a significant role in the polar localization of type IV pili in Pseudomonas aeruginosa. nih.gov The pilus retraction ATPase, PilT, is mislocalized when MreB function is inactivated, leading to defects in motility. nih.gov This regulation is influenced by environmental cues, as the role of MreB in PilT localization is modulated by surface association. nih.gov In Thermus thermophilus, the cytoplasmic protein PilM, which has structural similarities to MreB, is part of the PilMNO inner membrane complex that is essential for type IV pilus biogenesis. pnas.org
Furthermore, in Bacillus subtilis, during the development of genetic competence, MreB relocalizes to the cell poles and interacts with competence proteins like ComGA. plos.org This sequestration of MreB at the poles by ComGA is thought to inhibit cell elongation, a characteristic feature of cells escaping the competence state. plos.org
| Organism | Localized Protein/Complex | Function of MreB-dependent Localization |
| Myxococcus xanthus | Agl-Glt motility complexes, AglZ, FrzS, MglA | Directs the positioning and movement of motility proteins for gliding. nih.govnih.govrupress.org |
| Pseudomonas aeruginosa | PilT (pilus retraction ATPase) | Ensures polar assembly of type IV pili and motility. nih.gov |
| Bacillus subtilis | ComGA (competence protein) | Sequesters MreB at poles to inhibit cell elongation during competence escape. plos.org |
| Shigella flexneri | IcsA | Positions IcsA at the pole for actin tail formation and intracellular motility. biologists.com |
Host-Phage Interactions and Viral DNA Replication Organization
The MreB cytoskeleton is not only crucial for the bacterium's own cellular processes but is also co-opted by bacteriophages during infection.
Research has shown that an intact MreB cytoskeleton is required for the efficient DNA replication of several phages in both Gram-positive and Gram-negative bacteria, including phages ϕ29, SPP1, and PRD1. pnas.orgnih.gov In Bacillus subtilis infected with phage ϕ29, the MreB cytoskeleton serves as a scaffold to organize the phage's DNA replication machinery at the cell membrane. pnas.orgnih.govnih.gov The phage DNA and replication components localize in helical structures that are dependent on the MreB cytoskeleton. pnas.orgnih.gov This organization is mediated by a direct interaction between MreB and the ϕ29 membrane protein p16.7, which is responsible for attaching the viral DNA to the host cell membrane. pnas.orgnih.govnih.gov The absence of a functional MreB cytoskeleton severely impairs ϕ29 DNA replication. nih.govimrpress.com
Similarly, in Escherichia coli infected with phage PRD1, MreB is essential for efficient viral DNA replication. pnas.orgnih.gov This indicates that the role of the MreB cytoskeleton in phage DNA replication is conserved across different bacteria and phages with different replication mechanisms. pnas.org
In the case of thermophilic phage GVE2 infecting Geobacillus sp. E263, inhibition of MreB polymerization significantly repressed phage adsorption and genome replication. nih.gov MreB facilitates the infection by inducing the polar distribution of virions during the infection process. nih.gov
Some phages have even evolved proteins that directly target MreB. For instance, the T7 bacteriophage encodes a protein, Gp0.6, that interacts with and inhibits the function of MreB, leading to changes in cell shape and eventual lysis. pnas.org Conversely, some abortive infection systems in bacteria function through a toxin-antitoxin mechanism where the antitoxin promotes the polymerization of MreB, which is depolymerized by the toxin, to counter phage infection. oup.com
| Host Bacterium | Phage | Role of MreB in Phage Infection | Interacting Phage Protein |
| Bacillus subtilis | ϕ29 | Organizes viral DNA replication at the cell membrane. pnas.orgnih.govnih.gov | p16.7 pnas.orgnih.govnih.gov |
| Bacillus subtilis | SPP1 | Implicated in organizing viral DNA replication. pnas.org | Not specified |
| Escherichia coli | PRD1 | Required for efficient viral DNA replication. pnas.orgnih.gov | Not specified |
| Geobacillus sp. E263 | GVE2 | Facilitates phage adsorption and genome replication. nih.gov | Not specified |
| Escherichia coli | T7 | Target of phage-encoded growth inhibitor Gp0.6. pnas.org | Gp0.6 pnas.org |
Regulatory Mechanisms and Biophysical Principles Governing Mreb Protein Function
Conformational Changes and Allosteric Regulation
The function of MreB is intrinsically linked to its ability to undergo conformational changes, which are allosterically regulated by nucleotide binding and interactions with other proteins. MreB monomers consist of four subdomains (IA, IB, IIA, and IIB) that form a U-shaped structure with a nucleotide-binding pocket. researchgate.net The binding of ATP or GTP to this pocket is a critical step for MreB polymerization. nih.govwikipedia.org
All-atom molecular dynamics simulations have revealed that the binding of ATP induces a more "open" conformation in MreB monomers compared to the ADP-bound state. plos.org This conformational shift is thought to be a key trigger for filament assembly. elifesciences.orgrupress.org The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is an integral feature of MreB function, and specific residues within the active site are highly conserved and essential for this catalytic activity. rupress.org
The regulation of MreB assembly is further modulated by interacting proteins. For instance, the small protein AimB in Caulobacter crescentus acts as an assembly inhibitor by binding to the monomer-monomer interaction cleft of MreB. nih.govnsf.gov This interaction prevents polymerization and leads to an increase in cell width, demonstrating a mechanism for tuning MreB dynamics. nih.govnsf.gov Conversely, proteins like RodZ are thought to stabilize MreB filaments and link them to the cell wall synthesis machinery. libretexts.orgresearchgate.net
The nucleotide state also influences the interaction of MreB with the cell membrane. Studies have shown that ATP binding enhances the association of MreB with lipid bilayers, particularly those containing negatively charged phospholipids (B1166683). elifesciences.org This suggests an allosteric effect where nucleotide binding not only promotes polymerization but also modulates membrane affinity, which is crucial for its function in guiding cell wall synthesis. elifesciences.org
Table 1: Key Factors in MreB Conformational Changes and Allosteric Regulation
| Regulatory Factor | Effect on MreB | Functional Consequence |
|---|---|---|
| ATP/GTP Binding | Induces a more "open" monomer conformation. plos.org | Promotes filament polymerization. nih.govwikipedia.org |
| ATP Hydrolysis | Intrinsic catalytic activity. rupress.org | Essential for the dynamic cycle of assembly and disassembly. |
| AimB Protein | Binds to the polymerization interface. nih.govnsf.gov | Inhibits MreB assembly, leading to wider cells. nih.govnsf.gov |
| RodZ Protein | Stabilizes filaments and links to cell wall machinery. libretexts.orgresearchgate.net | Essential for proper cell shape determination. researchgate.net |
| Membrane Lipids | Negatively charged lipids enhance binding. elifesciences.org | Localizes MreB activity to the cell membrane. |
Mechanical Properties of MreB Protein Filaments and Their Role in Cell Stiffness
MreB filaments contribute significantly to the mechanical properties of bacterial cells, acting as an internal scaffold that reinforces the cell wall. pnas.orgresearchgate.net While the peptidoglycan cell wall is the primary load-bearing structure, studies have shown that MreB filaments contribute nearly as much to the bending stiffness of Escherichia coli cells as the cell wall itself. pnas.org This indicates that the bacterial cytoskeleton plays a direct structural role, much like in eukaryotic cells. pnas.org
The mechanical rigidity of MreB filaments is a key aspect of their function. In vitro studies have demonstrated that MreB filaments have a high propensity to form bundles, which endows the helical MreB structure with significant bending rigidity. nih.gov This stiffness allows the MreB helix to resist large bending and compression forces, which is crucial for maintaining a uniform cylindrical shape. nih.gov Theoretical models suggest that MreB filaments exert an inward force on the cell wall, which can be modeled as a diffuse pressure field due to their dynamic nature. researchgate.net This inward pressure helps to reinforce the cell wall and maintain its cylindrical geometry. researchgate.net
The elasticity of MreB filament networks is also noteworthy. At similar concentrations, MreB networks exhibit an elastic modulus more than three times higher than that of F-actin, which can be attributed to strong inter-filament interactions within bundles. nih.gov This high elasticity is vital for the cell to withstand various mechanical stresses from its environment. pnas.org
Table 2: Mechanical Properties of MreB Filaments
| Property | Description | Significance |
|---|---|---|
| Bending Rigidity | MreB filaments contribute significantly to the overall bending stiffness of the cell. pnas.org | Helps maintain rod-like shape and resist deformation. nih.gov |
| Bundle Formation | MreB filaments have a strong tendency to form bundles in vitro and in vivo. nih.gov | Increases the bending rigidity of the MreB helical structure. nih.gov |
| Elastic Modulus | Higher than that of F-actin networks at similar concentrations. nih.gov | Provides the cell with high elasticity to withstand mechanical stress. pnas.org |
| Inward Force Generation | Dynamic MreB filaments exert a diffuse inward pressure on the cell wall. researchgate.net | Reinforces the cell wall and helps maintain cylindrical shape. researchgate.net |
Feedback Mechanisms between this compound, Membrane Curvature, and Cell Wall Growth
A sophisticated feedback loop exists between MreB localization, membrane curvature, and cell wall synthesis, which is fundamental for the maintenance of rod-like shape in bacteria. nih.govpnas.org MreB filaments have an intrinsic preference for specific geometric curvatures, allowing them to sense the shape of the cell. nih.govelifesciences.org
Research has shown that MreB preferentially localizes to regions of negative Gaussian curvature, which in a rod-shaped bacterium corresponds to the cylindrical part of the cell, while avoiding the positive curvature of the cell poles. pnas.org This localization is not static; MreB filaments, along with the cell wall synthesis machinery they recruit, move circumferentially around the cell. elifesciences.org This motion is driven by the process of cell wall synthesis itself. elifesciences.org
The orientation of MreB filaments is dictated by the principal membrane curvature. elifesciences.org In vitro experiments have shown that purified MreB can tubulate liposomes and orient circumferentially within these tubes. nih.gov Furthermore, when spherical bacterial protoplasts (cells lacking a cell wall) are forced into a rod-like shape, MreB filaments rapidly align along the long axis. elifesciences.org This demonstrates that MreB can directly sense and respond to changes in membrane geometry. elifesciences.org
This curvature-sensing ability creates a self-correcting mechanism for shape maintenance. If a rod-shaped cell bends, MreB will preferentially localize to the inner side of the curve (a region of negative curvature) and direct new cell wall synthesis there. nih.govpnas.org This localized growth straightens the cell, thus providing a robust feedback system for maintaining a uniform cylindrical shape. nih.govpnas.org Biophysical simulations support this model, suggesting that the insertion of new cell wall material can cause surface deformations that, in turn, could guide the circumferential movement of MreB. pnas.org
Post-Translational Modifications and Protein Turnover
While the direct post-translational modifications (PTMs) of MreB itself are not as extensively characterized as those of some other bacterial proteins, the general principles of PTMs and protein turnover are crucial for regulating its function and abundance. researchgate.netnih.gov PTMs, such as phosphorylation, acetylation, and ubiquitination, are known to play vital roles in various bacterial cellular processes, including protein synthesis, turnover, and morphogenesis. researchgate.net
The lifecycle of MreB, like all proteins, is governed by a balance between synthesis and degradation (turnover). This process is essential for adapting the cytoskeleton to different growth conditions and for removing damaged or misfolded proteins. nih.gov Alterations in protein turnover rates can have significant impacts on cellular physiology. nih.govrepec.org
While specific enzymes that directly modify MreB are still being identified, it is plausible that PTMs could regulate MreB's interaction with other proteins, its polymerization dynamics, or its localization. For instance, phosphorylation or acetylation could alter the surface charge of MreB, affecting its affinity for the membrane or for regulatory proteins. researchgate.net
The regulation of MreB levels is critical. Overexpression or depletion of MreB leads to defects in cell shape. nih.govnsf.gov Therefore, a tightly controlled system of protein turnover is necessary to maintain the appropriate concentration and dynamic state of MreB. This turnover is likely mediated by cellular proteases that recognize specific signals, which could themselves be PTMs, marking the protein for degradation. nih.gov The study of site-resolved protein turnover has the potential to reveal how PTMs might distinguish between different functional states of a protein, such as its stability, localization, or activity. repec.org
Research Methodologies and Experimental Approaches for Mreb Protein Study
Structural Biology Techniques
High-resolution structural information is paramount to comprehending the molecular basis of MreB's function. Two primary techniques, X-ray crystallography and cryo-electron microscopy, have provided invaluable insights into the architecture of MreB monomers and their filamentous assemblies.
X-ray Crystallography
X-ray crystallography has been instrumental in revealing the atomic-level structure of MreB from various bacterial species. The crystal structure of MreB from Thermotoga maritima was a landmark achievement, demonstrating that MreB possesses an actin-like fold. ebi.ac.uk This structural similarity to eukaryotic actin provided the first tangible evidence for a prokaryotic cytoskeleton.
Subsequent crystallographic studies have captured MreB in different nucleotide-bound states, providing snapshots of the conformational changes that accompany polymerization. elifesciences.org For instance, crystal structures of Caulobacter crescentus MreB have been determined in both monomeric and polymeric forms, shedding light on the polymerization cycle. elifesciences.orgnih.gov These studies have revealed that MreB polymerizes into protofilaments, and intriguingly, that these protofilaments can associate in an antiparallel fashion, a feature distinct from eukaryotic actin. elifesciences.orgnih.gov
Furthermore, co-crystallization of MreB with its interaction partners has provided a structural basis for its regulatory networks. A notable example is the crystal structure of MreB in complex with the cytoplasmic domain of RodZ, a transmembrane protein crucial for cell shape determination. nih.gov This structure revealed that RodZ interacts directly with subdomain IIA of MreB, effectively sandwiching itself between two MreB monomers and providing a molecular anchor to the cell membrane. nih.govmdpi.com
| Organism | MreB Variant | Resolution (Å) | Key Findings | Reference |
| Thermotoga maritima | MreB | - | Revealed actin-like fold. | ebi.ac.uk |
| Caulobacter crescentus | ΔCcMreBdh | <2.0 | Elucidated polymerization cycle and antiparallel protofilament arrangement. | elifesciences.orgnih.gov |
| Spiroplasma citri | MreB5 | 2.50 | Showed antiparallel double protofilaments. | rcsb.org |
| Thermotoga maritima | MreB-RodZ complex | - | Revealed direct interaction between RodZ and MreB subdomain IIA. | nih.gov |
Cryo-Electron Microscopy (Cryo-EM) and Tomography
Cryo-electron microscopy (cryo-EM) and its three-dimensional counterpart, cryo-electron tomography (cryo-ET), have emerged as powerful techniques for visualizing MreB filaments in a near-native state. Cryo-EM studies have complemented crystallographic data by providing images of larger MreB assemblies and their interactions with membranes.
Early cryo-EM work on Caulobacter crescentus MreB demonstrated that it forms double protofilaments that bind to lipid monolayers. elifesciences.orgnih.gov Three-dimensional cryo-EM reconstructions further showed that these pairs of protofilaments tightly associate with membranes. elifesciences.orgnih.gov This direct membrane binding, mediated by an amphipathic helix, is a key feature of MreB's function. elifesciences.org
Cryo-ET of whole bacterial cells has provided crucial in vivo context. While initial cryo-ET studies did not detect the long, helical MreB filaments that had been suggested by fluorescence microscopy, this was later attributed to the limitations of the technique in resolving individual filaments within the crowded cellular environment. elifesciences.orgnih.govnih.gov However, cryo-ET has been instrumental in revealing the ultrastructure of the MreB-associated cytoskeletal ribbon in Spiroplasma, a cell wall-less bacterium. biorxiv.org These studies showed multiple MreB filaments aligned in the core of the ribbon, flanked by membrane-binding fibril proteins. biorxiv.org
A significant contribution of cryo-ET was in resolving controversies surrounding MreB localization. It was demonstrated that N-terminally tagged YFP-MreB in E. coli formed helical bundles that were not present with untagged MreB, highlighting the potential for artifacts from fluorescent protein fusions. asm.org
| Technique | Organism/System | Key Findings | Reference |
| Cryo-EM | Caulobacter crescentus | MreB forms antiparallel double protofilaments that bind membranes. | elifesciences.orgnih.gov |
| Cryo-ET | Spiroplasma | Visualized MreB filaments within the internal cytoskeletal ribbon. | biorxiv.org |
| Cryo-ET | Escherichia coli | Showed that YFP-MreB can form artifactual helical bundles. | asm.org |
| 2D Cryo-EM | Mycoplasma capricolum transformants | Revealed the formation of cytoskeletal filaments upon expression of Spiroplasma citri cytoskeleton genes. | researchgate.net |
Advanced Imaging Techniques
The dynamic nature of MreB filaments necessitates the use of advanced imaging techniques that can visualize their behavior in living cells with high spatial and temporal resolution.
Super-Resolution Microscopy (e.g., SIM, TIRF, STORM)
Super-resolution microscopy techniques have revolutionized our understanding of MreB's in vivo organization by breaking the diffraction limit of conventional light microscopy. Techniques such as Structured Illumination Microscopy (SIM), Total Internal Reflection Fluorescence (TIRF) microscopy, and Stochastic Optical Reconstruction Microscopy (STORM) have revealed that MreB forms discrete, often short, filaments that move dynamically. nih.govfrontiersin.org
TIRF-SIM, in particular, has enabled high-speed imaging of MreB dynamics in live Bacillus subtilis cells, revealing filaments up to approximately 1 µm in length. nih.gov These studies have shown that MreB filaments move circumferentially around the cell, a motion that is coupled to peptidoglycan synthesis. nih.govresearchgate.net Super-resolution imaging has also shown that MreB and its paralogs in B. subtilis assemble into discontinuous filaments of varying lengths. researchgate.netresearchgate.net
Single-Molecule Tracking and Particle Tracking
Single-molecule tracking (SMT) has provided unprecedented insights into the dynamics of individual MreB molecules. By tracking the movement of fluorescently labeled MreB at the single-molecule level, researchers have been able to distinguish between different populations of MreB: unpolymerized, freely diffusing monomers and polymerized molecules undergoing directed motion. pnas.orgresearchgate.net
SMT studies in Caulobacter crescentus revealed that single MreB molecules exhibit directed, processive movement, with an average speed of approximately 6.0 nm/s. pnas.org In Bacillus subtilis, SMT has been used to compare the motion of MreB with cell wall synthesis enzymes like RodA and PbpH. frontiersin.orgnih.gov These experiments showed that while all three proteins move with similar velocities and orientations, MreB displays longer trajectory lengths, suggesting it acts as a scaffold with which the enzymes transiently interact. frontiersin.orgnih.gov
Fluorescence Resonance Energy Transfer (FRET) for Interaction Studies
Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for studying protein-protein interactions in vivo. By measuring the energy transfer between two fluorescently labeled proteins, FRET can provide evidence for their close proximity, indicative of a direct interaction.
An in-cell FRET assay was developed to probe the interactions between MreB molecules and between MreB and other components of the elongasome, including RodZ, RodA, and PBP2. nih.govnih.gov These studies demonstrated a FRET signal between these protein pairs, which was diminished upon treatment with the MreB inhibitor A22 or the PBP2 inhibitor mecillinam. mdpi.comnih.govnih.govresearchgate.netresearchgate.net This not only confirmed the interactions within the elongasome but also suggested that these interactions are dynamic and dependent on the functional state of the complex. mdpi.comnih.govnih.gov FRET has also been used to quantify the interaction between MreB and RodZ, MreB and PBP2, and RodA and PBP2, providing measurable values for these associations. mdpi.comresearchgate.net
Biochemical and Biophysical Characterization
The in vitro study of MreB provides crucial insights into its intrinsic properties and functions, independent of other cellular factors. Various biochemical and biophysical assays have been developed to characterize MreB's polymerization dynamics, membrane interactions, and enzymatic activity.
In Vitro Polymerization Assays (e.g., Light Scattering, Sedimentation)
The ability of MreB to form filaments is fundamental to its function. In vitro polymerization assays are essential tools to study the dynamics of this process.
Light Scattering Assays: This technique measures the intensity of light scattered by a solution containing MreB. As MreB monomers polymerize into larger filaments, the light scattering intensity increases, providing real-time data on the kinetics and extent of polymerization. nih.gov Studies using light scattering have revealed that MreB polymerization is influenced by various factors. For instance, the polymerization of MreB from Chlamydophila pneumoniae is favored at lower pH values and in the presence of Mg2+ ions, while being inhibited by K+ ions. plos.org The standard reaction for such an assay often includes MreB protein, ATP, MgCl2, EGTA, and an imidazole (B134444) buffer. nih.govplos.org
The critical concentration for polymerization, the minimum concentration of MreB required for filament formation, can also be determined using light scattering. For Escherichia coli MreB, the critical concentration was determined to be 1.5 µM. nih.gov In contrast, Bacillus subtilis MreB showed a critical concentration of 0.9 µM, which appeared to be independent of the nucleotide present. elifesciences.org
Sedimentation Assays: This method separates polymerized MreB filaments from monomers by centrifugation. The amount of MreB in the pellet (filaments) and supernatant (monomers) can then be quantified, typically by SDS-PAGE and Coomassie Blue staining. nih.govplos.org Sedimentation assays have been used to confirm the polymerization of MreB and to study the effect of various conditions and interacting proteins on filament stability. For example, these assays demonstrated that MreB from C. pneumoniae can polymerize in vitro. nih.gov They have also been employed to investigate the interaction between MreB and other proteins, such as MurF, by observing the co-pelleting of the proteins. nih.govplos.org
The role of nucleotides in MreB polymerization has been a subject of extensive research. While early reports suggested a strict requirement for ATP or GTP, elifesciences.org other studies have shown that polymerization can also occur in the presence of ADP or the non-hydrolyzable ATP analog AMP-PNP. elifesciences.org In some cases, such as with B. subtilis MreB, nucleotide-independent polymerization has been observed. researchgate.net
| Organism | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Chlamydophila pneumoniae | Light Scattering & Sedimentation | Polymerization is favored at low pH and with Mg2+, inhibited by K+. | nih.govplos.org |
| Escherichia coli | Light Scattering | Critical concentration for polymerization is 1.5 µM; requires ATP hydrolysis. | nih.gov |
| Bacillus subtilis | Light Scattering | Critical concentration is 0.9 µM, regardless of the nucleotide. | elifesciences.org |
| Thermotoga maritima | Light Scattering | Polymerization is inhibited by K+ ions. | researchgate.net |
Liposome (B1194612) Binding and Membrane Remodeling Assays
MreB's function is intrinsically linked to the cell membrane. Liposome-based assays are critical for understanding how MreB interacts with and shapes lipid bilayers.
Liposome Binding Assays: These assays, often involving co-sedimentation, investigate the direct interaction of MreB with artificial lipid vesicles (liposomes). nih.gov MreB's binding to liposomes can be influenced by the lipid composition and the nucleotide state of the protein. Studies have shown that MreB from various bacteria, including Escherichia coli, Caulobacter crescentus, and Thermotoga maritima, interacts with membranes via an N-terminal amphipathic helix or a hydrophobic loop. nih.govbiorxiv.org The binding of Spiroplasma citri MreB5 to liposomes is mediated by surface charge interactions. biorxiv.org
Membrane Remodeling Assays: These experiments examine the ability of MreB to alter the shape of liposomes. It has been demonstrated that MreB filaments can generate membrane curvature in liposomes, a process that is independent of the peptidoglycan synthesis machinery. nih.govresearchgate.net When MreB is expressed inside liposomes, it can self-organize at the inner membrane, forming filamentous structures that can deform the vesicles. researchgate.netnoireauxlab.com In some cases, the presence of other proteins like MreC enhances the formation of these cytoskeleton-like structures. noireauxlab.com Furthermore, molecular crowding at the membrane surface has been shown to promote MreB polymerization and the transformation of spherical liposomes into elongated, rod-like shapes. pnas.org
| Organism | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Spiroplasma citri | Liposome Pelleting | Membrane binding is mediated by surface charge interactions and is nucleotide-dependent. | nih.govbiorxiv.org |
| Escherichia coli | Liposome Deformation | MreB expression inside liposomes with membrane crowding can induce a rod-like shape. | pnas.org |
| General | Liposome Binding | MreB interacts with membranes via an N-terminal amphipathic helix or a hydrophobic loop. | nih.govbiorxiv.org |
| General | Membrane Remodeling | MreB filaments can generate membrane curvature independent of peptidoglycan synthesis. | nih.govresearchgate.net |
ATPase Activity Assays
MreB is an ATPase, and its ability to hydrolyze ATP is coupled to its polymerization dynamics.
ATPase activity is commonly measured by quantifying the release of inorganic phosphate (B84403) (Pi) over time. Colorimetric assays, such as those using malachite green, are frequently employed for this purpose. elifesciences.orgplos.org Another method involves the use of the molecular probe 2-amino-6-mercapto-7-methylpurine riboside (MESG) in an absorption spectroscopy-based assay. nih.gov
Studies have shown that the ATPase activity of MreB can be influenced by its polymerization state. For instance, the ATPase activity of E. coli MreB was found to be higher under conditions that favor filament formation. nih.gov The rate of ATP hydrolysis by E. coli MreB was determined to be approximately 0.07 ATP hydrolyzed per minute per MreB monomer under standard filament-forming conditions. nih.gov In Spiroplasma, MreB proteins exhibit ATPase activity that is essential for their polymerization dynamics. nih.govroyalsocietypublishing.org However, the precise role of ATP hydrolysis in the MreB filament cycle is still an area of active investigation, with some evidence suggesting that the pre-ATP hydrolysis and post-Pi release states are less favorable for filament stability. royalsocietypublishing.org
| Organism | Assay Method | Measured Rate | Reference |
|---|---|---|---|
| Escherichia coli | Colorimetric (unspecified) | 0.07 ± 0.01 ATP/min/MreB (at 50 mM KCl) | nih.gov |
| Escherichia coli | Colorimetric (unspecified) | 0.17 ± 0.01 ATP/min/MreB (at 200 mM KCl) | nih.gov |
| Chlamydophila pneumoniae | Molybdate:malachite green | Activity measured under monomeric and polymerizing conditions. | plos.org |
| Spiroplasma sp. | MESG-based absorption spectroscopy | ATPase activity is essential for polymerization dynamics. | nih.govroyalsocietypublishing.org |
Protein-Protein Interaction Assays (e.g., Bacterial Two-Hybrid, Co-Immunoprecipitation)
MreB functions as part of a larger protein complex, and identifying its interaction partners is crucial to understanding its role in cellular processes.
Bacterial Two-Hybrid (BACTH) System: This genetic method detects protein-protein interactions in vivo within E. coli. nih.gov It is based on the reconstitution of a cyclic AMP (cAMP) signaling cascade when two proteins of interest, fused to complementary fragments of adenylate cyclase, interact. nih.govresearchgate.net The BACTH system has been successfully used to identify and confirm interactions between MreB and other proteins. For example, it confirmed the self-interaction of MreB and its interaction with the membrane proteins MraY and MurG in C. pneumoniae. nih.govplos.org In Chlamydia, a BACTH screen identified a homolog of RodZ as an MreB-interacting partner. frontiersin.org However, the same study did not detect an interaction between chlamydial MreB and MraY. frontiersin.org
Co-Immunoprecipitation (Co-IP): This technique is used to identify proteins that are bound to a specific protein of interest (the "bait") in a cell extract. The bait protein is captured using an antibody, and any proteins bound to it are "co-precipitated." These interacting partners can then be identified by methods like mass spectrometry. Co-IP has been used to study the MreB interactome. confie.gob.mx For instance, anti-GFP co-immunoprecipitation experiments have been used to search for MreB interaction partners in Anabaena. biorxiv.org
Other methods like pull-down assays and tandem affinity purification (TAP) have also been employed to identify MreB-interacting proteins in various bacteria. confie.gob.mx These studies have revealed that MreB interacts with a range of proteins involved in cell shape maintenance, including MreC, RodZ, FtsZ, and various peptidoglycan synthesis enzymes. confie.gob.mx
| Organism | Assay | Interacting Proteins Identified | Reference |
|---|---|---|---|
| Chlamydophila pneumoniae | Bacterial Two-Hybrid | MreB (self-interaction), MraY, MurG | nih.govplos.org |
| Chlamydia | Bacterial Two-Hybrid | RodZ homolog | frontiersin.org |
| Helicobacter pylori | Bacterial Two-Hybrid | VacA, UreB, HydB, HylB, AddA | confie.gob.mx |
| Anabaena | Co-Immunoprecipitation | Used to screen for interaction partners. | biorxiv.org |
Genetic and Genomic Approaches
Investigating the effects of altering the mreB gene provides invaluable information about its in vivo function and its importance for cell viability and morphology.
Gene Deletion and Mutagenesis Studies
Gene Deletion: Studies involving the deletion or depletion of the mreB gene have consistently demonstrated its essential role in maintaining a non-spherical cell shape. In many rod-shaped bacteria, such as E. coli, C. crescentus, and B. subtilis, deletion or depletion of mreB leads to the loss of the rod shape, resulting in spherical cells that often lyse and die. researchgate.netbiorxiv.org In B. subtilis, which has three mreB paralogs, the triple deletion is lethal. biorxiv.org These findings establish MreB as a crucial determinant of cell morphology and viability under normal conditions. biorxiv.orgnih.gov
Mutagenesis Studies: Introducing specific mutations into the mreB gene allows for a more detailed analysis of the function of different protein domains. Alanine-scanning mutagenesis, where individual amino acids are systematically replaced with alanine, has been used to create libraries of mreB mutants. researchgate.netbiorxiv.org Such studies have revealed that different mutations can lead to a wide range of cell shape and size alterations. researchgate.netbiorxiv.org For example, some mutations can separate MreB's role in shape maintenance from its essential functions for growth, resulting in stably growing spherical mutants. researchgate.net
Suppressor mutation analysis is another powerful genetic tool. In this approach, mutations that restore a wild-type phenotype to a mutant strain are identified. For instance, in a rodZ deletion mutant of E. coli, which has a shape defect, suppressor mutations were found in the mreB gene, particularly in or near domain IA. nih.gov This suggests a functional link between these two proteins in controlling cell shape. Overexpression of mutant forms of MreB in wild-type cells has been shown to inhibit cell division and cause abnormal MreB filament morphology and defects in chromosome segregation. embopress.org
| Organism | Genetic Approach | Phenotype/Key Finding | Reference |
|---|---|---|---|
| Escherichia coli | Gene Deletion/Depletion | Loss of rod shape, cell death. | biorxiv.orgnih.gov |
| Bacillus subtilis | Triple Gene Deletion (paralogs) | Lethal. | biorxiv.org |
| Caulobacter crescentus | Gene Deletion/Depletion | Lemon-shaped cells, lethal. | biorxiv.org |
| Escherichia coli | Alanine-Scanning Mutagenesis | Separation of shape regulation and viability functions. | researchgate.net |
| Escherichia coli | Suppressor Mutations (in ΔrodZ) | Mutations in MreB domain IA restore rod shape. | nih.gov |
| Escherichia coli | Overexpression of Mutant MreB | Inhibition of cell division, abnormal filaments, chromosome segregation defects. | embopress.org |
High-Throughput Screening for Interaction Partners
Identifying the network of proteins that interact with MreB is essential for a complete understanding of its cellular functions. High-throughput screening (HTS) methods have been instrumental in systematically discovering these interaction partners.
Two primary HTS approaches used to study the MreB interactome are:
Bacterial Two-Hybrid (B2H) Systems: This genetic method detects protein-protein interactions in vivo. MreB and a library of potential binding partners are fused to complementary fragments of a reporter protein. An interaction between MreB and a test protein brings the fragments together, activating a reporter gene and allowing for easy screening. pnas.orgfrontiersin.orgconfie.gob.mx The B2H system is particularly sensitive for detecting interactions between membrane-associated proteins. nih.govembopress.org
Affinity Purification-Mass Spectrometry (AP-MS): This biochemical approach involves "baiting" MreB by attaching an affinity tag. ebi.ac.uk The tagged MreB is expressed in cells and then purified from cell lysates along with any stably associated proteins ("prey"). ebi.ac.uk These interacting proteins are subsequently identified using mass spectrometry. ebi.ac.uknih.gov This technique can identify multi-protein complexes as they exist in their native state. ebi.ac.uk
These HTS strategies have successfully identified numerous MreB interaction partners, providing a clearer picture of its role in various cellular processes.
| Interaction Partner | Function | Organism | Identification Method |
| RodZ | Links MreB to the cell wall synthesis machinery. pnas.orgembopress.org | E. coli, T. maritima | B2H, AP-MS pnas.orgfrontiersin.orgembopress.org |
| FtsZ | A key cell division protein. nih.govembopress.org | E. coli | B2H nih.govembopress.orgembopress.org |
| MreC | Part of the cell wall elongation complex. confie.gob.mxembopress.org | E. coli, B. subtilis | B2H confie.gob.mx |
| PBP2 | A penicillin-binding protein involved in peptidoglycan synthesis. | E. coli | B2H embopress.org |
| VacA, UreB | Pathogenesis-related proteins. | H. pylori | B2H, Pull-down Assay confie.gob.mx |
This table provides a selection of MreB interaction partners identified through high-throughput methods.
Computational and Simulation Approaches
Computational models and simulations are powerful tools for investigating MreB at scales ranging from atomic detail to whole-cell dynamics.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the atom-by-atom movement of proteins over time, providing insights into their structural dynamics. pnas.org For MreB, MD simulations have been crucial for:
Understanding Conformational Changes: Simulations have revealed that MreB monomers undergo significant conformational changes upon polymerization and nucleotide binding. pnas.org For example, polymerization induces a "flattening" of the MreB subunit, which is thought to promote ATP hydrolysis. pnas.org
Investigating Nucleotide State Effects: All-atom MD simulations have shown that the nucleotide state (ATP vs. ADP) influences the structure and dynamics of MreB. pnas.orgplos.org ATP-bound monomers are more primed for polymerization, and ATP-bound filaments are significantly more curved than their ADP-bound counterparts. pnas.orgplos.organnualreviews.org
Probing Drug Interactions: MD simulations have been used to explore how antibacterial compounds like A22 interact with MreB. acs.org These studies can reveal how such molecules bind to the ATP-binding pocket and interfere with MreB's function, not by inhibiting ATP hydrolysis directly, but perhaps by slowing phosphate release. acs.org
Predicting Peptide Inhibitor Binding: Simulations are also employed to assess how potential antibacterial peptides might bind to MreB interfaces to disrupt its polymerization, guiding the design of new therapeutics. worldscientific.com
Agent-Based and Reaction-Diffusion Models
To understand the collective behavior of MreB at the cellular level, researchers use more coarse-grained computational approaches that are less computationally intensive than MD simulations.
Agent-Based Models: In these models, individual MreB filaments are treated as discrete "agents" that follow predefined rules for movement, polymerization, and interaction. researchgate.net These models have been used to simulate the "tug-of-war" dynamics between motor-like cell wall synthesis complexes that bind to and move along a single MreB filament, potentially in opposite directions. researchgate.net This approach helps explain the observed processive motion and pausing of MreB filaments. researchgate.net
Reaction-Diffusion Models: These models treat MreB concentrations as continuous fields that change over time based on mathematical equations describing diffusion and biochemical reactions (like polymerization and depolymerization). nih.govembopress.org They are particularly useful for understanding how spatial patterns of proteins, such as the pole-to-pole oscillations of the Min system, can emerge from local interactions and diffusion within the geometric confines of the cell. nih.govembopress.org By modeling the forces MreB filaments exert on the cell wall, these models can also explore how MreB contributes to the reinforcement of the cell's rod shape. researchgate.net
Comparative Biology and Evolutionary Perspectives of Mreb Protein
Diversity of MreB Protein Homologs Across Bacterial Species
The this compound, a prokaryotic homolog of eukaryotic actin, is a key determinant of cell shape in many non-spherical bacteria. cam.ac.uk However, the distribution and characteristics of MreB homologs are remarkably diverse across the bacterial kingdom, reflecting varied evolutionary pressures and functional adaptations. nih.gov While at least one MreB homolog is present in most non-spherical bacteria, some rod-shaped pathogens like Mycoplasma, Mycobacterium, and Rhizobium lack a clear MreB homolog. nih.gov Conversely, some spherical bacteria, such as certain species of Cyanobacteria and Planctomycetes, possess MreB homologs. nih.gov
Gram-Negative vs. Gram-Positive this compound Characteristics
A significant distinction in MreB biology exists between Gram-negative and Gram-positive bacteria. Gram-negative bacteria, such as Escherichia coli, typically possess a single mreB gene. pnas.org In contrast, Gram-positive bacteria often harbor multiple mreB homologs. pnas.orgelifesciences.org This difference is thought to be related to the more complex and thicker peptidoglycan cell wall structure in Gram-positives. elifesciences.org
The mechanisms for membrane association of MreB also appear to differ. For instance, E. coli MreB utilizes an N-terminal amphipathic helix for membrane binding, a feature that is essential for its function. nih.gov In contrast, MreB from the thermophilic Gram-negative bacterium Thermotoga maritima associates with the membrane via an internal insertion loop and lacks a terminal amphipathic helix. nih.gov In Gram-positive bacteria, MreB proteins are generally presumed to lack an N-terminal amphipathic helix. elifesciences.org
Furthermore, in vitro studies have highlighted differences in the polymerization requirements. Research on MreB from the Gram-positive bacterium Geobacillus stearothermophilus revealed that polymerization into organized protofilaments is dependent on the presence of both lipids and nucleotide triphosphates (ATP or GTP). biorxiv.orgmicalis.fr Specifically, nucleotide hydrolysis appears to be a prerequisite for membrane interaction, which in turn triggers polymerization. biorxiv.org This contrasts with the current understanding of MreB from Gram-negative species, where such a dual requirement has not been as clearly elucidated. elifesciences.orgmicalis.fr
Table 1: Comparison of MreB Characteristics in Gram-Negative and Gram-Positive Bacteria
| Feature | Gram-Negative Bacteria (e.g., E. coli) | Gram-Positive Bacteria (e.g., B. subtilis) |
|---|---|---|
| Number of Homologs | Typically one pnas.org | Often multiple (e.g., MreB, Mbl, MreBH) pnas.orgelifesciences.org |
| Membrane Association | N-terminal amphipathic helix (in E. coli) or internal loop (in T. maritima) nih.gov | Presumed to lack N-terminal amphipathic helix elifesciences.org |
| Polymerization | In vitro studies have been challenging; knowledge is based on a few species elifesciences.org | Requires both lipids and ATP/GTP for organized filament formation biorxiv.orgmicalis.fr |
| Cell Wall | Thinner peptidoglycan layer | Thicker, more complex peptidoglycan layer elifesciences.org |
Multiple this compound Isoforms and Their Redundancy/Specificity (e.g., Mbl, MreBH)
The presence of multiple MreB isoforms in many Gram-positive bacteria, such as Bacillus subtilis which has three (MreB, Mbl, and MreBH), raises questions about their specific roles. nih.govpnas.org These isoforms colocalize into a single helical structure and exhibit partial functional redundancy in controlling cell morphogenesis. nih.govembopress.org
Under normal growth conditions, the redundant action of the three isoforms governs the helical pattern of peptidoglycan synthesis in the cylindrical part of the cell. nih.gov Single mutations in any of the mreB, mbl, or mreBH genes still allow for the incorporation of peptidoglycan in a helical pattern and the maintenance of a rod shape. nih.gov However, the depletion of MreB in an mbl mutant, or the depletion of all three isoforms, leads to impaired lateral wall synthesis, resulting in spherical and lytic cells. nih.gov Overexpression of any single MreB isoform can compensate for the absence of the others, restoring lateral peptidoglycan synthesis and cell shape under normal conditions. nih.gov
Despite this redundancy, the isoforms are not entirely interchangeable. No single MreB isoform can support normal growth under various stress conditions, suggesting that the multiplicity of isoforms allows the cell to maintain proper morphogenesis under changing and adverse environments. nih.govplos.org The expression of the three mreB isoform genes is controlled by different promoters and sigma factors, which is consistent with their partial functional redundancy under different stress conditions. plos.org For example, the transcription of the mreBH operon is induced during heat shock. plos.org During the development of genetic competence, a specific physiological state, the expression of mreB is reactivated, while mbl and mreBH are not, indicating a specific role for the MreB isoform in this process. plos.orgnih.gov
This compound in Wall-Less Bacteria (e.g., Spiroplasma)
The function of MreB is classically linked to directing cell wall synthesis. uts.edu.au However, the discovery of multiple mreB homologs in the genomes of wall-less bacteria from the genus Spiroplasma challenges this paradigm. uts.edu.aubiorxiv.org While most wall-less bacteria in the Mollicutes class have lost the mreB gene, Spiroplasma species have retained and expanded their mreB gene family, possessing five to seven homologs. uts.edu.aubiorxiv.org This suggests a significant alternative function for MreB in these organisms, independent of cell wall synthesis. biorxiv.org
In Spiroplasma, MreB isoforms are crucial components of an internal cytoskeleton that maintains the cell's characteristic helical shape and is involved in its swimming motility. nih.govnih.gov Studies on Spiroplasma poulsonii have shown that its five MreB homologs (SpMreBs) form a polymeric cytoskeleton. nih.gov These isoforms interact with each other in a complex network that regulates filament formation and patterning, ultimately shaping the cell in a wall-independent manner. biorxiv.orgnih.gov For example, heterologous expression of Spiroplasma MreB isoforms and a fibril protein in the normally spherical and wall-less Mycoplasma capricolum was sufficient to confer a helical shape and kinking ability. researchgate.net Specifically, the MreB5 isoform alone was able to induce helicity. researchgate.net
The MreB homologs in Spiroplasma form a distinct phylogenetic clade, suggesting that the expansion of the gene family resulted from ancient gene duplications within this lineage. uts.edu.au The different MreB isoforms in Spiroplasma likely have specialized roles in forming the cytoskeletal ribbon that drives motility. For instance, Spiroplasma eriocheiris MreB5 (SpeMreB5) has been shown to form sheets and bundles, with its assembly properties being sensitive to pH and ionic strength. nih.gov The positively charged C-terminal region of SpeMreB5 is important for the lateral interactions that lead to bundle formation. nih.gov
Evolutionary Relationship to Eukaryotic Actin and Other Prokaryotic Cytoskeletal Proteins
MreB is a member of the large and ancient actin superfamily of proteins, which are found throughout all domains of life. nih.govmolbiolcell.org This superfamily includes not only polymer-forming cytoskeletal proteins but also non-polymerizing proteins like chaperones (e.g., Hsp70) and sugar kinases (e.g., hexokinase). nih.govnih.gov Despite low sequence identity (MreB shares less than 15% sequence identity with actin), the structural homology is high, indicating a divergent evolutionary path from a common ancestor. proteopedia.orgpnas.org
Comparison with ParM, FtsA, MamK, Crenactin
The actin superfamily in prokaryotes includes several other polymer-forming proteins besides MreB, each with specialized functions. biologists.com
ParM: This plasmid-encoded protein is responsible for the segregation of low-copy-number plasmids in bacteria like E. coli. nih.govbiologists.com ParM filaments are known for their dynamic instability, a property that drives plasmid movement. Phylogenetically, ParM proteins are highly divergent. biologists.com While structurally similar to actin and MreB, ParM forms left-handed double helical filaments that are distinct from the structures formed by MreB. researchgate.netasm.org
FtsA: FtsA is a crucial component of the bacterial cell division machinery, known as the divisome. biologists.com It helps to anchor the tubulin-like protein FtsZ to the cell membrane and coordinates cell wall synthesis during cytokinesis. biologists.com Structurally, FtsA deviates slightly from actin and MreB, possessing a unique domain that is involved in recruiting other division proteins. nih.gov
MamK: Found in magnetotactic bacteria, MamK forms filaments that act as a scaffold to organize magnetosomes—intracellular organelles that allow the bacteria to orient along magnetic field lines. nih.govbiologists.com Phylogenetically, MamK forms a distinct clade from other bacterial actins. asm.org Polymerized MamK filaments are long and have a width of about 6-7 nm. asm.org
Crenactin: This is an actin homolog found in the archaeal phylum Crenarchaeota. plos.orgresearchgate.net Phylogenetic analyses suggest that archaeal actins, including crenactin, and eukaryotic actins form a lineage that is more closely related to MreB than to other bacterial actin-like proteins. molbiolcell.org Crenactin forms helical filaments, and unlike bacterial MreB, FtsA, and ParM, its monomer dynamics appear to be independent of the bound nucleotide (ATP or ADP). plos.orgresearchgate.net
Table 2: Comparison of MreB with Other Prokaryotic Actin-like Proteins
| Protein | Primary Function | Organism(s) | Key Structural/Functional Features |
|---|---|---|---|
| MreB | Cell shape determination, cell wall synthesis biologists.com | Widespread in non-spherical bacteria | Forms filaments that coordinate peptidoglycan synthesis; dynamics linked to cell wall synthesis uni-muenchen.de |
| ParM | Plasmid segregation biologists.com | Bacteria (plasmid-encoded) | Forms dynamic, left-handed double helical filaments researchgate.netasm.org |
| FtsA | Cell division (anchors FtsZ ring) biologists.com | Widespread in bacteria | Unique structural domain for recruiting division proteins nih.gov |
| MamK | Magnetosome organization biologists.com | Magnetotactic bacteria | Forms filamentous scaffold for organelles asm.org |
| Crenactin | Cytoskeleton (function not fully known) | Crenarchaeota (Archaea) | Monomer dynamics are nucleotide-independent plos.org |
Conserved Properties and Divergent Adaptations within the Actin Superfamily
All members of the actin superfamily share a common structural fold, characterized by four subdomains surrounding a conserved ATP-binding pocket. proteopedia.orgpnas.org This structural core is a hallmark of their shared ancestry. proteopedia.org The ability to bind and hydrolyze ATP is a conserved feature that powers the dynamic behavior of the polymerizing members of this family. molbiolcell.org Phylogenetic analyses suggest that all known polymer-forming actin-like proteins likely descended from a single, ancestral polymer-forming protein. molbiolcell.org
Despite the conserved core structure, the superfamily has undergone extensive divergent evolution, leading to a wide array of functions. molbiolcell.org Key adaptations are often found in the regions responsible for polymerization and interaction with other proteins. nih.govmolbiolcell.org For example, the surfaces involved in forming lateral contacts between protofilaments vary significantly, resulting in filaments with different structures (e.g., straight vs. helical), polarity, and dynamics. molbiolcell.org MreB typically forms two-stranded, antiparallel protofilaments. molbiolcell.org This structural arrangement is crucial for its function in guiding cell wall synthesis machinery along the membrane. molbiolcell.org
The conformational dynamics of these proteins are also subject to evolutionary tuning. While MreB, ParM, and FtsA monomers show distinct conformational changes depending on whether they are bound to ATP or ADP, crenactin does not exhibit this nucleotide-dependent behavior. plos.org This suggests that the link between ATP hydrolysis and conformational change has been adapted differently in various lineages to suit specific functional requirements. plos.org In MreB, for instance, polymerization itself alters the nucleotide-binding pocket to a state that promotes ATP hydrolysis, and the nucleotide state (ATP vs. ADP) in turn influences the curvature of the filaments. pnas.org These adaptations highlight how a conserved structural scaffold has been modified throughout evolution to generate a functionally diverse family of cytoskeletal proteins.
Evolutionary Trajectories of this compound Genes
The evolution of the this compound, a prokaryotic homolog of eukaryotic actin, is a dynamic story of gene duplication, functional divergence, and loss, all of which have profound implications for bacterial morphology and lifestyle. The evolutionary path of mreB genes reflects the diverse selective pressures encountered by bacteria in various environments.
Gene Duplication and Functional Specialization
Gene duplication is a primary engine of evolutionary innovation, and the mreB gene family is a clear example of this principle. While many rod-shaped bacteria, such as Escherichia coli, possess a single, essential mreB gene, others harbor multiple homologs. nih.govpnas.org This multiplicity often arises from ancient gene duplication events, leading to paralogs that can evolve new or specialized functions. nih.gov
A notable case of MreB homolog proliferation is found in Bacillus subtilis, which has three MreB isoforms: MreB, Mbl, and MreBH. pnas.org While there is some overlap in their roles, they exhibit partial functional redundancy in cell morphogenesis. uni-goettingen.de Evidence suggests these homologs can form a single helical structure within the cell and may interact directly. pnas.org This arrangement allows for a more complex regulation of cell wall synthesis. For instance, MreB and MreC are crucial for positioning the cell wall synthetic machinery, while MreBH specifically governs the localization of the cell wall hydrolase LytE. uni-goettingen.de
The wall-less bacteria of the genera Spiroplasma and Haloplasma present an even more dramatic example of mreB gene family expansion, possessing five to seven homologs. nih.gov Phylogenetic analyses indicate that the expansion of the mreB gene family in these two lineages resulted from independent ancient duplications. nih.gov In Spiroplasma, the homologs can be categorized into five distinct clades with largely conserved genomic positions. nih.gov This suggests a trend of retaining one homolog from each clade throughout their evolutionary history, hinting at specialized roles for each in maintaining the unique cellular structure and contractility of these organisms. nih.gov
Another instance of functional specialization following gene duplication is seen in Bdellovibrio bacteriovorus, a predatory bacterium with a complex lifecycle. It possesses two essential mreB genes, encoding MreB1 and MreB2. nih.gov These two proteins play distinct roles at different stages of the bacterium's predatory development, which involves growing as an elongated filament within a prey bacterium before septating into vibrioid-shaped attack-phase cells. nih.gov This specialization highlights how gene duplication can facilitate the evolution of complex developmental processes. nih.gov
Table 1: Examples of MreB Gene Duplication and Homolog Function
| Bacterial Species | Number of MreB Homologs | Known or Hypothesized Functions of Homologs |
|---|---|---|
| Escherichia coli | 1 | Essential for maintaining rod shape. nih.gov |
| Bacillus subtilis | 3 (MreB, Mbl, MreBH) | Partially redundant roles in morphogenesis; MreBH localizes the hydrolase LytE. pnas.orguni-goettingen.de |
| Spiroplasma spp. | 5-7 | Implicated in cell contractility in these wall-less bacteria; organized into five distinct clades suggesting functional specialization. nih.gov |
| Haloplasma spp. | 5-7 | Involved in cell contractility; result of independent ancient duplications from those in Spiroplasma. nih.gov |
| Bdellovibrio bacteriovorus | 2 (MreB1, MreB2) | Essential for viability; have distinct roles in the predatory lifecycle and morphogenesis. nih.gov |
Loss or Gain of this compound in Bacterial Lineages and its Biological Significance
The presence or absence of the mreB gene is a significant factor in the evolution of bacterial cell shape. The loss of mreB is often associated with a transition from a rod-like to a spherical (coccoid) morphology. portlandpress.com This evolutionary trajectory is thought to have occurred multiple times across different bacterial lineages, suggesting that the coccoid form can be an adaptive trait derived from rod-shaped ancestors through gene loss. rupress.org
In many rod-shaped bacteria, such as E. coli, Caulobacter crescentus, and Pseudomonas aeruginosa, the mreB gene is essential for viability under standard laboratory conditions. portlandpress.com Its loss or inhibition leads to the formation of spherical cells that are unable to properly divide and eventually lyse. frontiersin.orgmolbiolcell.org However, this is not a universal rule. For instance, deletion of mreB in Pseudomonas fluorescens SBW25 results in viable, albeit less fit, spherical cells. elifesciences.org An evolutionary experiment with these spherical mutants showed that fitness could be rapidly restored through compensatory mutations in genes involved in peptidoglycan synthesis, such as pbp1A, without reverting to a rod shape. elifesciences.orgnih.gov This demonstrates the evolutionary plasticity of bacteria in adapting to the loss of a key shape-determining gene.
Conversely, some bacterial lineages naturally lack the mreB gene altogether yet maintain a rod shape. Notable examples include members of the Actinobacteria and Rhizobiales. nih.gov These bacteria have evolved alternative, MreB-independent mechanisms for determining their morphology. For instance, some of these lineages achieve a rod-like shape by directing new cell wall synthesis specifically at the cell poles, rather than along the lateral walls as is typical for MreB-containing rods. portlandpress.com
The loss of mreB can also be significant in the context of symbiotic relationships. Many obligate intracellular bacteria and endosymbionts, which live within the controlled environment of a host cell, have undergone extensive genome reduction. This process often includes the loss of genes responsible for cell wall synthesis and shape determination, including mreB. The stable osmotic environment provided by the host cell alleviates the need for a rigid cell wall and a defined shape, making mreB dispensable. This genomic streamlining is a hallmark of adaptation to a symbiotic lifestyle.
Table 2: Biological Significance of MreB Loss or Gain in Different Bacterial Lineages
| Bacterial Lineage/Species | Presence/Absence of MreB | Morphological and Biological Significance |
|---|---|---|
| Most rod-shaped bacteria (E. coli, B. subtilis) | Present (often essential) | Maintains rod shape by directing lateral cell wall synthesis. portlandpress.comfrontiersin.org Loss leads to spherical shape and often cell death. portlandpress.com |
| Coccoid bacteria | Generally Absent | The loss of mreB is a primary mechanism for the evolution of a spherical shape from rod-shaped ancestors. rupress.org |
| Actinobacteria, Rhizobiales | Absent | Maintain a rod shape through MreB-independent mechanisms, such as polar cell wall growth. nih.govportlandpress.com |
| Pseudomonas fluorescens ΔmreB mutants | Absent (experimentally deleted) | Initially form viable but less fit spherical cells. elifesciences.org Fitness can be restored through compensatory mutations in peptidoglycan synthesis genes. elifesciences.orgnih.gov |
| Obligate intracellular symbionts | Often Absent | As part of genome reduction in a stable host environment, the loss of mreB contributes to a pleomorphic or spherical shape. |
Broader Biological Implications of Mreb Protein Research
Understanding Fundamental Principles of Cellular Morphogenesis
The investigation of MreB has been instrumental in elucidating the core principles that govern how cells determine and maintain their shape. In most non-spherical bacteria, MreB is essential for establishing and preserving morphology. ebi.ac.uk Its depletion or inhibition leads to the loss of rod-shape, resulting in spherical cells that often lyse. molbiolcell.orgelifesciences.org This fundamental observation underscores MreB's role as a primary determinant of cell architecture.
Furthermore, research has shown that MreB is part of a self-organizing feedback system. nih.gov It has the ability to sense cellular geometry, preferentially localizing to areas of specific curvature, and in turn, it modifies that geometry by guiding cell wall synthesis. universiteitleiden.nlnih.gov This interplay between sensing and shaping the cellular environment provides a powerful model for understanding how complex cellular forms can arise from the coordinated activities of nanometer-sized proteins. nih.gov The study of MreB mutants that result in altered cell width, bending, or branching has further dissected the specific functions of the protein, demonstrating that different aspects of shape can be modulated independently. nih.gov
| Research Finding | Implication for Cellular Morphogenesis |
| MreB forms dynamic, membrane-associated filaments. plos.orgpnas.org | Demonstrates the existence of a prokaryotic cytoskeleton that is crucial for spatial organization. |
| MreB filaments guide the movement of peptidoglycan synthesis machinery. plos.orgresearchgate.net | Establishes a direct mechanistic link between the internal cytoskeleton and external cell wall construction. |
| MreB senses and modifies cell curvature. universiteitleiden.nlnih.gov | Reveals a self-organizing feedback loop as a fundamental principle for generating and maintaining cell shape. |
| MreB depletion leads to loss of rod shape. molbiolcell.orgelifesciences.org | Confirms MreB's essential role in determining the shape of non-spherical bacteria. |
Insights into Bacterial Adaptation and Survival Strategies
The MreB cytoskeleton is not merely a static scaffold for growth but a dynamic system that is integral to how bacteria adapt and respond to their environment. The regulation of MreB expression, localization, and activity is a key strategy for bacterial survival under changing and stressful conditions. plos.orgresearchgate.net
Studies in Bacillus subtilis and other bacteria have shown that MreB filament assembly is sensitive to environmental cues. For instance, under osmotic stress, MreB filaments partially disassemble. mdpi.comfrontiersin.org This response slows down cell wall extension, presumably allowing the cell to conserve resources and adapt its physiology to the new osmotic conditions before resuming growth. mdpi.com The influx of potassium ions following an osmotic shock appears to play a direct role in mediating this disassembly. mdpi.com
In addition to stress responses, MreB is involved in developmental adaptations. In B. subtilis, which possesses three MreB isoforms (MreB, Mbl, and MreBH), the expression and localization of MreB are regulated during different growth phases and physiological states, such as genetic competence. plos.org During competence development, a state of suspended growth for DNA uptake, MreB is sequestered to the cell poles, which contributes to the inhibition of cell elongation. plos.org The existence of multiple MreB isoforms, which have partially redundant but also specialized functions, suggests that they may be essential for adaptation to specific environmental niches or stresses, such as heat stress or sporulation. plos.org This highlights a sophisticated survival strategy where different cytoskeletal components are deployed under specific conditions.
The connection between MreB and bacterial motility systems also provides insight into survival. In Myxococcus xanthus, the MreB cytoskeleton is essential for positioning the protein complexes required for both social (S) and adventurous (A) gliding motility, which are crucial for predation and fruiting body formation. unl.pt
| Condition | MreB Response | Adaptive Advantage |
| Osmotic Stress | Partial disassembly of MreB filaments. mdpi.comfrontiersin.org | Slows cell elongation, allowing for physiological adaptation to changes in osmolarity. mdpi.com |
| Nutritional Deprivation / Stationary Phase | MreB delocalizes from the membrane to the cytoplasm. plos.org | Limits cell wall synthesis and conserves energy when nutrients are scarce. |
| Genetic Competence (B. subtilis) | MreB is sequestered by ComGA to the cell poles. plos.org | Prevents cell elongation, facilitating the competent state. plos.org |
| Environmental Cues (M. xanthus) | MreB cytoskeleton directs localization of motility complexes. unl.pt | Enables coordinated movement for behaviors like predation and development. unl.pt |
Potential for Fundamental Discoveries in Cell Biology Beyond Bacteria
The study of MreB has profound implications that transcend bacteriology, offering insights into the evolution of life and fundamental principles of cell biology. MreB is a structural and functional homologue of eukaryotic actin, and their shared core structure strongly suggests a common evolutionary ancestor for the cytoskeleton in prokaryotes and eukaryotes. wikipedia.orgnih.gov This discovery fundamentally challenged the long-held view of prokaryotes as simple, unstructured "bags of enzymes" and established that the cytoskeleton is an ancient innovation. nih.govoup.com
By studying MreB, scientists can investigate a simpler, more tractable version of a cytoskeleton to understand the basic principles of filament dynamics, regulation, and interaction with other cellular components. nih.gov While actin and MreB have diverged significantly, their comparison illuminates the evolutionary plasticity of cytoskeletal proteins. nih.govrupress.org For example, while both form filaments, MreB filaments are composed of two antiparallel protofilaments, a distinct arrangement compared to the parallel strands in F-actin. elifesciences.org This difference highlights how a common ancestral protein could evolve to suit the distinct structural and functional needs of prokaryotic and eukaryotic cells.
Furthermore, research has revealed that the MreB cytoskeleton, much like the eukaryotic actin cytoskeleton, plays a role in organizing the cell membrane. MreB filaments create specific membrane regions with increased fluidity, influencing the localization and diffusion of membrane proteins. nih.gov This discovery suggests that cytoskeletal-mediated organization of membrane domains is a conserved feature of cellular life. The bacterial cytoskeleton is also utilized by pathogens and viruses. For instance, the bacteriophage ϕ29 hijacks the MreB cytoskeleton of B. subtilis to organize its DNA replication machinery at the cell membrane, a strategy reminiscent of how eukaryotic viruses exploit the host cytoskeleton. pnas.org These parallels suggest that many principles of cellular organization and host-pathogen interaction discovered in bacteria may have direct relevance to more complex eukaryotic systems.
Q & A
Q. What is the primary functional role of MreB in bacterial morphology, and how is this determined experimentally?
MreB is essential for maintaining rod-shaped bacterial morphology by coordinating peptidoglycan synthesis. Experimental validation involves gene inactivation (e.g., mreB deletion mutants), which results in spherical cell formation and loss of viability . For example, in E. coli, deletion of mreB disrupts the localization of penicillin-binding proteins (PBPs), leading to defective cell wall synthesis. Methodologies include phase-contrast microscopy to observe shape changes and fluorescence microscopy to track PBP localization .
Q. Which experimental techniques are most effective for visualizing MreB dynamics in live bacterial cells?
Single-molecule fluorescence microscopy and super-resolution imaging (e.g., PALM/STORM) are critical for studying MreB dynamics. These techniques reveal that MreB forms discrete, mobile complexes rather than static helical filaments . For example, time-lapse imaging in Caulobacter crescentus shows MreB molecules treadmill along the cell membrane at ~390 nm/min, a process tracked using EYFP-tagged MreB strains .
Advanced Research Questions
Q. How do contradictory findings about MreB's structural organization (e.g., continuous helices vs. discrete complexes) arise, and how can they be resolved?
Discrepancies stem from differences in imaging resolution, protein expression levels, and fluorescent tag interference. Early studies using low-resolution fluorescence microscopy suggested helical MreB cables, but advanced techniques like TIRF microscopy and single-particle tracking in Bacillus subtilis revealed transient, patch-like assemblies . To resolve contradictions, researchers should standardize protocols (e.g., using endogenously tagged MreB at native expression levels) and employ complementary methods like cryo-electron tomography .
Q. What methodological approaches elucidate MreB's role in directing peptidoglycan synthesis?
Co-localization studies with peptidoglycan synthases (e.g., RodA-PBP2 complex) using dual-color fluorescence microscopy demonstrate that MreB guides PG insertion along circumferential paths . Quantitative analysis involves:
Q. How can researchers investigate MreB's interaction with regulatory proteins like CbtA or RodZ?
Bacterial two-hybrid systems and site-directed mutagenesis are key. For example, random mutagenesis of mreB identified residues critical for CbtA binding, while co-immunoprecipitation confirmed interactions with RodZ<sup>NTD</sup> . Structural studies (e.g., cryo-EM) further map interaction surfaces, as seen in E. coli MreB-RodZ complexes .
Q. What computational tools are recommended for predicting MreB's structural and evolutionary relationships?
Phylogenetic analysis using tools like PhyML or RAxML, combined with homology modeling (SWISS-MODEL), can predict MreB's actin-like fold and conserved active sites . For example, bioinformatic studies of Aeromonas veronii MreB revealed 65% sequence identity with E. coli MreB, supporting functional conservation .
Methodological Best Practices
Q. How should datasets for MreB-related machine learning models be curated to ensure reproducibility?
- Data sourcing : Use structured databases (e.g., PDB, UniProt) with version control.
- Filtering criteria : Exclude sequences with >90% identity to reduce redundancy.
- Metadata : Report experimental conditions (e.g., growth phase, imaging parameters) .
Q. What quality control measures are critical for MreB structural models in databases like PMP?
Validate models using cross-checking with experimental data (e.g., cryo-EM maps) and estimate model accuracy with QMEAN scores. The Protein Model Portal (PMP) integrates these metrics to flag low-confidence regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
